1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQZMPYPFQBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428769 | |
| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-64-3 | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS Number: 10250-64-3
This technical guide provides an in-depth overview of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, synthesis protocols, and explores its potential biological activities based on the established roles of the pyrazole carboxylic acid scaffold.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 10250-64-3 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol [1] |
| Appearance | White solid |
| Mass Spectrum | m/z 203.1 [M+H]⁺ |
Spectroscopic data for this specific compound is not widely published. However, analysis of related pyrazole structures suggests the following characteristic spectral features:
-
¹H NMR: Expect signals corresponding to the N-methyl protons (singlet, ~3.8-4.2 ppm), a singlet for the pyrazole ring proton (~7.0-7.5 ppm), and multiplets for the phenyl group protons (~7.4-7.9 ppm). The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Characteristic peaks would include those for the N-methyl carbon, the pyrazole ring carbons, the phenyl carbons, and the carbonyl carbon of the carboxylic acid (~160-170 ppm).
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C=N and C=C stretching bands for the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and C-H stretching bands.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.
Experimental Protocol: Hydrolysis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
This protocol details the base-catalyzed hydrolysis of the methyl ester precursor.
Materials:
-
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
Ethanol (EtOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
-
Add an excess of a base, such as lithium hydroxide monohydrate (approx. 2.2 eq) or a 4 M sodium hydroxide solution.
-
Heat the reaction mixture to approximately 50°C and stir.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, remove the organic solvent (ethanol) under reduced pressure.
-
Dissolve the remaining aqueous residue in water and perform an extraction with an organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.
-
Separate the aqueous phase and cool it in an ice bath.
-
Acidify the aqueous phase to a pH < 3 by slowly adding 1 M hydrochloric acid. This will cause the carboxylic acid product to precipitate.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to yield this compound.
Yields: Reported yields for this hydrolysis reaction are typically high, often in the range of 93-95%.
Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of the title compound from its ester precursor.
Biological and Pharmacological Context
While this compound is primarily utilized as a versatile building block, the broader class of pyrazole derivatives exhibits a wide range of significant biological activities.[2] This compound serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the formulation of agrochemicals like herbicides and fungicides.
Potential as a COX-2 Inhibitor (Anti-inflammatory Action)
Many pyrazole-containing compounds are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][4][5] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Mechanism of Action: Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
The diagram below illustrates the inflammatory signaling pathway and the role of COX-2 inhibition.
Representative Biological Data for Pyrazole Derivatives: While specific data for the title compound is not available, studies on structurally related pyrazole derivatives demonstrate significant anti-inflammatory activity.
| Compound Type | Assay | Result | Reference |
| Pyrazolylthiazole Carboxylic Acids | Carrageenan-induced rat paw edema | Up to 93% edema inhibition | [6] |
| Di-aryl Pyrazole Derivatives | in vitro COX-2 Inhibition | IC₅₀ = 0.059–3.89 µM | [3] |
| Pyrazole Analogues | Carrageenan-induced rat paw edema | Potent activity, comparable to Diclofenac | [7] |
| Hybrid Pyrazole Analogues | in vitro COX-2 Inhibition | High selective inhibition | [8] |
Potential as a Succinate Dehydrogenase Inhibitor (Fungicidal Action)
In the agrochemical sector, pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH).[9] SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Mechanism of Action: By inhibiting SDH, these compounds disrupt cellular respiration in fungi, leading to a halt in energy production and eventual cell death. This mode of action is effective against a wide range of fungal pathogens that threaten agricultural crops.[9] this compound is a key precursor for the synthesis of these active fungicidal molecules.
The diagram below shows the role of SDH in the mitochondrial respiratory chain and its inhibition.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its straightforward synthesis and the proven biological activities of its derivatives make it a compound of high interest. The pyrazole scaffold is a privileged structure that is central to the design of potent COX-2 inhibitors for anti-inflammatory therapies and is essential for creating a major class of SDHI fungicides for crop protection. Further derivatization of this core molecule continues to be a promising strategy for the discovery of novel bioactive compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. The content is compiled for researchers in medicinal chemistry, pharmacology, and materials science who may utilize this compound as a key intermediate in the synthesis of novel molecules.
Compound Identification and Chemical Structure
This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring is substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and a carboxylic acid group at the C5 position. This arrangement of functional groups makes it a valuable building block in organic synthesis.
The structural and chemical identity of the compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10250-64-3[1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | Cn1nc(cc1C(O)=O)-c2ccccc2 |
| InChI | 1S/C11H10N2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
| InChIKey | RTBQZMPYPFQBHA-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
The compound exists as a white to off-white powder or crystalline solid at room temperature. While specific experimental data for the melting point and spectroscopic analysis of the title compound are not detailed in the surveyed literature, typical expected data and confirmed mass spectrometry information are provided below.
| Property | Data |
| Physical Form | Solid, White to off-white powder or crystals. |
| Melting Point | Not specified in search results. |
| Mass Spectrometry | m/z: 203.1 [M+H]⁺ (ESI) |
| ¹H NMR Spectroscopy | No experimental data available in search results. |
| ¹³C NMR Spectroscopy | No experimental data available in search results. |
| Infrared (IR) Spectroscopy | No experimental data available in search results. |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester precursor, methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
General Experimental Protocol: Ester Hydrolysis
This protocol is a generalized procedure based on common laboratory practices for ester hydrolysis.
Objective: To synthesize this compound via the hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
Reagents and Materials:
-
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) and Water (H₂O), or Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard glassware for extraction and filtration
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Dissolution: Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide monohydrate (approx. 2.2 eq) or a 4 M solution of sodium hydroxide, to the solution.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 50 °C). The progress of the reaction should be monitored by HPLC until the starting material is consumed.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent (ethanol or methanol).
-
Work-up (Aqueous): Dissolve the resulting residue in water. Wash the aqueous solution with a non-polar organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.
-
Acidification: Cool the aqueous phase in an ice bath and acidify by slowly adding 1 M HCl until the pH is less than 3. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the collected solid under high vacuum to afford the final product, this compound.
-
Optional Purification: If required, the crude product can be further purified by silica gel chromatography using a suitable eluent system.
Synthesis Workflow Diagram
Biological Activity and Applications
The surveyed scientific literature does not contain specific reports on the biological activity or pharmacological profile of this compound. Its primary utility appears to be as a precursor and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.
The pyrazole nucleus, however, is a well-established "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to exhibit anti-inflammatory and pain-relieving properties[2].
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in various agents developed to combat bacterial and fungal infections[3].
-
Anticancer Properties: Certain pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation[4].
-
Insecticidal and Herbicidal Activity: In the field of agrochemicals, pyrazole derivatives have been developed as effective insecticides and herbicides.
Given the broad biological potential of the pyrazole scaffold, this compound serves as a valuable starting material for the development of new chemical entities in these therapeutic and industrial areas. No specific signaling pathways associated with this compound have been identified.
Safety and Handling
Based on available safety data, this compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed and causes eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. It should be stored in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a key heterocyclic compound whose value is primarily realized in its role as a synthetic intermediate. While direct biological applications have not been reported, its structure contains the pharmacologically significant pyrazole core, making it an important component for the synthesis of a wide array of potential therapeutic agents and other functional organic molecules. Further research into the derivatization of this molecule could yield novel compounds with significant biological or material properties.
References
In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines information on its predicted physicochemical properties, detailed experimental protocols for its analysis, and insights into its potential biological activities based on the known pharmacology of related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers, facilitating further investigation and application of this compound in drug development and other scientific endeavors.
Physicochemical Properties
Predicted Solubility
Predictive models are valuable tools in the absence of experimental data. The aqueous solubility of a structurally similar compound, 3-methyl-5-phenyl-1H-pyrazole, has been reported as 5.2 µg/mL at pH 7.4[1]. It is important to note that the presence of the carboxylic acid group in this compound will significantly influence its solubility, particularly in relation to pH. As a carboxylic acid, its aqueous solubility is expected to increase in alkaline conditions due to the formation of a more soluble carboxylate salt.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --- |
| Molecular Weight | 202.21 g/mol | --- |
| Aqueous Solubility | Estimated to be low in acidic to neutral pH, increasing in alkaline pH. A close analog, 3-methyl-5-phenyl-1H-pyrazole, has a reported solubility of 5.2 µg/mL.[1] | Analog Data |
| LogP (Octanol-Water Partition Coefficient) | Prediction models suggest a LogP value in the range of 2-3, indicating moderate lipophilicity. | Cheminformatics Prediction |
| pKa | The carboxylic acid moiety is predicted to have a pKa in the range of 3-5. | Chemical Structure Analysis |
General Solubility Considerations for Pyrazole Derivatives
The solubility of pyrazole derivatives is influenced by several factors, including:
-
Substituents: The nature of the groups attached to the pyrazole ring plays a crucial role. Lipophilic groups tend to decrease aqueous solubility, while polar groups, such as the carboxylic acid in the target molecule, can increase it, especially at physiological pH.
-
Crystal Structure: The arrangement of molecules in the solid state affects the energy required to dissolve the compound.
-
pH: For ionizable compounds like this compound, the pH of the solution is a critical determinant of solubility.
Common solvents for pyrazole derivatives in a laboratory setting include ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method or other quantitative analytical technique.
-
Data Interpretation: The measured concentration of the compound in the supernatant represents its thermodynamic solubility in the chosen solvent at the specified temperature.
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for the shake-flask solubility determination method.
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound have not been definitively identified in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. Notably, pyrazole derivatives are known to act as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[2][3][4]
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in various inflammatory diseases. Many pyrazole-containing compounds have been developed as inhibitors of p38 MAPK.[2][4][5] The diagram below illustrates the putative mechanism of action of a pyrazole-based inhibitor targeting the p38 MAPK pathway.
Caption: Putative inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of anti-inflammatory and anticancer research. While experimental data on its solubility is currently lacking, this guide provides a framework for its determination and offers insights into its likely physicochemical properties. The established biological activities of related pyrazole compounds suggest that inhibition of signaling pathways such as the p38 MAPK cascade is a plausible mechanism of action. Further experimental validation is necessary to fully characterize the solubility profile and biological targets of this promising molecule.
References
- 1. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
An in-depth exploration of the discovery, synthesis, and therapeutic application of pyrazole carboxylic acids, from foundational 19th-century chemistry to their role in modern blockbuster drugs. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
A Landmark Discovery: The Dawn of Pyrazole Chemistry
The history of pyrazole chemistry is intrinsically linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds: pyrazoles.[1] His work, which involved the reaction of ethyl acetoacetate with phenylhydrazine, led to the synthesis of antipyrine, a compound that would become one of the most widely used anti-inflammatory drugs until the advent of aspirin.[1] This foundational reaction, now known as the Knorr pyrazole synthesis , remains a cornerstone of heterocyclic chemistry.[2][3] The fundamental principle of this synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4][5]
The initial discovery of pyrazoles paved the way for the exploration of their derivatives, including the critically important pyrazole carboxylic acids. These compounds, featuring a carboxylic acid group appended to the pyrazole ring, offered a versatile scaffold for chemical modification, opening up new avenues for drug design and development.[6][7] The pyrazole ring itself is a valuable pharmacophore, and the addition of a carboxylic acid "handle" allows for the synthesis of a wide array of derivatives with tailored pharmacological properties.[6][7]
Synthetic Methodologies: From Knorr's Legacy to Modern Innovations
The synthesis of pyrazole carboxylic acids and their derivatives has evolved significantly since Knorr's initial discovery. While the Knorr synthesis remains a fundamental method, numerous modifications and novel approaches have been developed to improve yields, regioselectivity, and overall efficiency.
The Knorr Pyrazole Synthesis: A Detailed Protocol
The Knorr synthesis is a versatile and robust method for the preparation of pyrazoles and pyrazolones.[8][9] The general mechanism involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]
Experimental Protocol: Synthesis of a Pyrazolone via Knorr-type Reaction [8]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the mixture using a Büchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.
-
Caption: Workflow for Knorr Pyrazole Synthesis.
Synthesis of Commercially Significant Pyrazole Carboxylic Acid Derivatives
The versatility of pyrazole carboxylic acid chemistry is exemplified by its application in the synthesis of blockbuster drugs such as Celecoxib and Sildenafil.
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[10][11] Its synthesis involves the condensation of a substituted 1,3-dione with a hydrazine derivative.[10][12]
Experimental Protocol: Synthesis of Celecoxib [10]
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture.
-
Sildenafil (Viagra®) is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[1][2] The synthesis of its pyrazole core involves the reaction of a diketoester with hydrazine.[1]
Experimental Protocol: Initial Synthesis of the Pyrazole Moiety of Sildenafil [1][2]
-
Materials:
-
Ethyl 3-butyrylpyruvate
-
Hydrazine hydrate
-
Acetic acid
-
-
Procedure:
-
The synthesis begins with the reaction of ethyl 3-butyrylpyruvate with hydrazine hydrate in acetic acid to form the pyrazole ring.
-
This is followed by selective N-methylation of the pyrazole ring using dimethyl sulfate.
-
Alkaline hydrolysis then yields the pyrazole carboxylic acid.
-
Mechanism of Action and Signaling Pathways
Pyrazole carboxylic acid derivatives exert their therapeutic effects by modulating specific biological pathways. The mechanisms of action for Celecoxib and Sildenafil are well-characterized.
Celecoxib and the COX-2 Signaling Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11][13][14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][15] By inhibiting COX-2, Celecoxib reduces the synthesis of these pro-inflammatory molecules.[15]
Caption: Celecoxib inhibits the COX-2 enzyme.
Sildenafil and the PDE5 Signaling Pathway
Sildenafil acts by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[16][17][18] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.[16][18]
Caption: Sildenafil inhibits the PDE5 enzyme.
Quantitative Data and Pharmacological Parameters
The development and optimization of pyrazole carboxylic acid-based drugs rely on the careful evaluation of their pharmacological properties. Key parameters include binding affinities, inhibitory concentrations (IC50), and pharmacokinetic profiles.
| Drug | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-2 | 7.7 µM[19] | 0.07 µM[19] | ~110 |
| Drug | Key Pharmacokinetic Parameters |
| Celecoxib | Peak Plasma Concentration: Reached in ~3 hours (200 mg dose).[11] Protein Binding: ~97%.[11] Metabolism: Hepatic.[11] Excretion: Feces and urine.[11] |
| Sildenafil | Half-life: 3.678 ± 0.69 h.[20] Volume of Distribution: 310 ± 6.92 L/h.[20] |
Conclusion and Future Directions
The discovery of pyrazole carboxylic acids by Ludwig Knorr over a century ago laid the groundwork for a rich and diverse field of medicinal chemistry. From their humble beginnings as synthetic curiosities to their current status as key components of blockbuster drugs, these heterocyclic compounds have demonstrated immense therapeutic potential. The continued exploration of their synthesis, structure-activity relationships, and biological targets promises to yield new and improved therapies for a wide range of diseases. The detailed methodologies and data presented in this guide are intended to support and inspire further innovation in this exciting area of drug discovery.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. zenodo.org [zenodo.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of novel therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, leading to their successful clinical application in treating a wide array of diseases, from inflammatory conditions and cancer to erectile dysfunction.[2][3] Over the past decade, the number of FDA-approved drugs incorporating a pyrazole moiety has seen a significant increase, underscoring its escalating importance in modern drug discovery.[4]
This technical guide provides a comprehensive overview of the biological significance of the pyrazole scaffold. It delves into its role as a versatile pharmacophore, explores its diverse pharmacological activities with a focus on key therapeutic areas, and presents a detailed analysis of prominent FDA-approved drugs. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a deeper understanding and inspire further innovation in the field.
The Pyrazole Core: A Privileged Pharmacophore
The pyrazole ring system possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design. Its aromatic nature contributes to metabolic stability, a crucial attribute for drug candidates.[5] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling diverse and specific interactions with biological targets.[4] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems like benzene, often leading to improved potency and physicochemical properties such as reduced lipophilicity and enhanced water solubility.[4] The strategic placement of various substituents on the pyrazole core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a highly adaptable framework for targeting a wide range of enzymes and receptors.[1]
Diverse Pharmacological Activities of Pyrazole Derivatives
The versatility of the pyrazole scaffold is reflected in the broad array of biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown significant potential in numerous therapeutic areas.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[6] The selective inhibition of COX-2 is a key strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Key Example: Celecoxib
Celecoxib is a selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation.[7]
Table 1: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound | Target | In Vitro Activity (IC50) | In Vivo Model | Efficacy | Reference |
| Celecoxib | COX-2 | 0.04 µM | Carrageenan-induced paw edema | Significant edema reduction | [8] |
| SC-558 | COX-2 | 19.87 nM | Not specified | Potent inhibition | [5] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | 0.03 µM (COX-2), 0.12 µM (5-LOX) | Rat paw edema | 75% edema reduction | [6] |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | Not specified | Potent inhibition | [6] |
Anticancer Activity
The pyrazole scaffold is a prominent feature in a number of anticancer agents, particularly kinase inhibitors. These compounds can modulate various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[9]
Key Example: Ruxolitinib
Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera. By inhibiting JAK1 and JAK2, it disrupts the signaling of cytokines and growth factors that promote the growth of cancer cells.
Table 2: Anticancer Activity of Representative Pyrazole Derivatives
| Compound | Target/Cell Line | In Vitro Activity (IC50) | Mechanism of Action | Reference |
| Ruxolitinib | JAK1/JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | Inhibition of JAK-STAT signaling | [9] |
| Crizotinib | ALK/ROS1 | 24 nM (ALK) | Inhibition of receptor tyrosine kinases | [9] |
| Pyrazole-Oxindole Conjugate | Tubulin Polymerization | 3.0 µM (average) | Disruption of microtubule dynamics | [10] |
| Diphenyl Pyrazole-Chalcone (6b) | HNO-97 cancer cell line | 10 µM | Cytotoxicity | [11] |
| Diphenyl Pyrazole-Chalcone (6d) | HNO-97 cancer cell line | 10.56 µM | Cytotoxicity | [11] |
| Indolo-pyrazole (6c) | SK-MEL-28 (melanoma) | 3.46 µM | Cytotoxicity | [10] |
| Pyrazole-1-carboxamide (XIII) | HepG2 (liver cancer) | 6.57 µM | Cytotoxicity | [12] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. They represent a promising class of compounds for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.[13]
Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound | Organism | In Vitro Activity (MIC) | Reference |
| Pyrazole-Ciprofloxacin Hybrid (7g) | S. aureus | 0.25 µg/mL | [4] |
| Pyrazole-Ciprofloxacin Hybrid (7b) | M. tuberculosis | 0.5 µg/mL | [4] |
| Pyrazole-Ciprofloxacin Hybrid (7d) | M. tuberculosis | 0.5 µg/mL | [4] |
| Pyrazole-Ciprofloxacin Hybrid (7c) | P. aeruginosa | 2 µg/mL | [4] |
| Pyrazolyl 1,3,4-Thiadiazine (21a) | Antibacterial/Antifungal | 62.5-125 µg/mL (antibacterial), 2.9-7.8 µg/mL (antifungal) | [13] |
Signaling Pathways and Mechanisms of Action
A deeper understanding of the biological significance of the pyrazole scaffold can be gained by examining the specific signaling pathways modulated by pyrazole-containing drugs.
Celecoxib and the COX-2 Pathway
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By blocking this pathway, celecoxib reduces pain, swelling, and other symptoms of inflammation.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of this molecule are not extensively documented, its utility as a key building block for the synthesis of potent and selective inhibitors of various biological targets is well-established. This technical guide delves into the potential therapeutic targets of this compound by examining the biological activities of its derivatives. The following sections will provide an in-depth analysis of these targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
ADAMTS7: A Target in Atherosclerosis
A significant application of this compound is in the development of inhibitors for A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7). ADAMTS7 is a metalloproteinase implicated in the pathogenesis of atherosclerosis. The compound serves as a crucial starting material in the synthesis of potent ADAMTS7 inhibitors, such as BAY-9835.[1][2]
Quantitative Data: Inhibitory Activity of a Derivative
The inhibitory potency of derivatives synthesized from this compound against ADAMTS7 and other related metalloproteinases has been quantified. Below is a summary of the IC50 values for a key derivative.
| Compound | Target Enzyme | IC50 (nM) |
| BAY-9835 | ADAMTS7 | 1.8 |
| MMP12 | >10000 | |
| ADAMTS4 | 230 | |
| ADAMTS5 | 1300 |
Data sourced from studies on the discovery of BAY-9835.[1][2]
Experimental Protocol: Synthesis of an ADAMTS7 Inhibitor Precursor
The following protocol outlines a key step in the synthesis of an ADAMTS7 inhibitor, starting from this compound.
Reaction: Conversion of this compound to an activated intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Add CDI (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature to ensure the formation of the acylimidazole intermediate.
-
The resulting activated ester is then used in subsequent steps without isolation for the synthesis of more complex inhibitors.[1][2]
Signaling Pathway and Experimental Workflow
Caption: Workflow for ADAMTS7 inhibitor synthesis and its role in the atherosclerosis pathway.
CYP11B1: A Target in Cushing's Syndrome and Wound Healing
This compound has also been utilized as a scaffold for the development of inhibitors of 11β-hydroxylase (CYP11B1).[3] This enzyme is a key player in the biosynthesis of cortisol, and its inhibition is a therapeutic strategy for Cushing's syndrome.[3] Furthermore, modulating local cortisol levels through CYP11B1 inhibition has shown promise in accelerating wound healing.[3]
Experimental Protocol: Synthesis of a CYP11B1 Inhibitor Intermediate
The synthesis of CYP11B1 inhibitors often involves the modification of the carboxylic acid group of this compound.
Reaction: Reduction of the carboxylic acid to a primary alcohol.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
Suspend the reducing agent in an anhydrous solvent under an inert atmosphere.
-
Slowly add a solution of this compound in the same solvent to the suspension at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, monitored by a suitable technique (e.g., TLC).
-
Carefully quench the reaction and perform an aqueous workup to isolate the resulting alcohol.
-
The alcohol can then be further functionalized to produce the final CYP11B1 inhibitors.[3]
Signaling Pathway and Experimental Logic
Caption: Synthesis logic for CYP11B1 inhibitors and their therapeutic applications.
Protein Kinases: A Broad Target Class
General Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for assessing the inhibitory activity of compounds against protein kinases.
This compound represents a key starting material for the development of targeted therapeutics. Its structural features allow for the synthesis of potent and selective inhibitors for a range of enzymes, including ADAMTS7 and CYP11B1, which are implicated in cardiovascular disease and endocrine disorders, respectively. Furthermore, the inherent properties of the pyrazole core suggest a broader potential for this compound scaffold in the discovery of novel protein kinase inhibitors. The data and protocols presented in this guide underscore the importance of this compound as a valuable tool for researchers and professionals in the field of drug discovery and development. Further exploration of derivatives based on this scaffold is warranted to uncover new therapeutic agents.
References
In Silico Prediction of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted bioactivity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid based on in silico analysis and data from structurally similar pyrazole derivatives. Pyrazole scaffolds are well-established pharmacophores known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines detailed methodologies for in silico prediction and experimental validation, and presents potential signaling pathways and experimental workflows. All quantitative data from related compounds are summarized for comparative analysis.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class. The pyrazole nucleus is a key structural motif in numerous pharmaceutically active compounds. In silico prediction methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are powerful tools in early-stage drug discovery to forecast the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost of research and development. This guide focuses on the predicted bioactivity of this compound and provides a framework for its experimental validation.
Predicted Bioactivities and Potential Targets
Based on the known biological activities of structurally related pyrazole carboxylic acid derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (e.g., EGFR, VEGFR).
Anti-inflammatory Activity
A significant number of pyrazole-containing compounds act as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.
Antimicrobial Activity
Derivatives of pyrazole carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.
In Silico Prediction Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method can identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level.
Workflow for Molecular Docking:
Figure 1: General workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model with known pyrazole derivatives, the bioactivity of this compound can be predicted.
ADMET Prediction
ADMET prediction models are used to assess the pharmacokinetic properties of a compound. These in silico tools can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.
Predicted Signaling Pathway: Anti-inflammatory Action via COX-2 Inhibition
The predicted anti-inflammatory activity of this compound is likely mediated through the inhibition of the COX-2 signaling pathway.
Figure 2: Predicted anti-inflammatory signaling pathway.
Experimental Protocols for Bioactivity Validation
The following are generalized protocols for the experimental validation of the predicted bioactivities.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The IC50 value (concentration for 50% inhibition) can then be calculated.[1]
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX-1 and COX-2 enzymes, a fluorogenic substrate, and arachidonic acid.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Assay Reaction: In a 96-well plate, combine the buffer, enzyme, and test compound.
-
Initiation of Reaction: Add arachidonic acid to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity. The IC50 values for COX-1 and COX-2 can be determined to assess potency and selectivity.[2]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of the test bacteria or fungi.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data from Structurally Related Pyrazole Derivatives
The following table summarizes the reported bioactivity of pyrazole derivatives that are structurally similar to this compound. This data provides a benchmark for the expected potency of the target compound.
| Compound/Derivative Class | Bioactivity | Target(s) | IC50/MIC | Reference |
| Pyrazole-3(5)-carboxylic acid derivatives | Anti-inflammatory | - | Potent activity compared to indomethacin | [3] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Anticancer (A549 cells) | - | 49.85 μM | [3] |
| 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Active | [2] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Anticancer (HCT116, MCF-7) | Aurora-A kinase | 0.39 μM, 0.46 μM | [4] |
Conclusion
In silico predictions, supported by the extensive literature on pyrazole derivatives, suggest that this compound is a promising candidate for further investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The methodologies and protocols outlined in this guide provide a robust framework for the experimental validation of these predicted bioactivities. Further studies, including synthesis, in vitro and in vivo testing, are warranted to fully elucidate the therapeutic potential of this compound.
References
In-Depth Technical Guide: Safety and Handling of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No: 10250-64-3), a heterocyclic compound with applications in pharmaceutical and agrochemical research. The information presented is intended to support safe laboratory practices and mitigate potential hazards associated with the handling, storage, and disposal of this chemical.
Chemical Identification and Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | White solid |
| Odor | No information available |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is mandatory to ensure the safe handling of this compound.
| Type | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P362: Take off contaminated clothing and wash before reuse. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following provides a general guideline:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders or generating dust.[2] Ensure that eyewash stations and safety showers are readily accessible.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for operations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Clothing: A standard laboratory coat is required. For larger quantities or tasks with a higher exposure risk, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or if irritation is experienced, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is recommended.
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
| Inhalation | Move the exposed person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
Accidental Release Measures and Disposal
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment and Cleanup:
-
Avoid generating dust.
-
For small spills, gently sweep the solid material into a suitable, labeled container for disposal.
-
For larger spills, it may be necessary to moisten the material with a suitable solvent to prevent dust formation before collection.
-
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Experimental Protocol: Waste Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material should be treated as hazardous waste. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Storage and Handling
Experimental Protocol: Storage and Handling Procedures
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Biological Activity and Signaling Pathways
Visualized Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of a hazardous solid chemical like this compound in a laboratory setting.
Caption: Generalized workflow for the safe laboratory handling of hazardous solid chemicals.
This guide is intended to be a resource for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before working with any chemical.
References
A Technical Guide to Sourcing 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid for Research and Development
For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical reagents is critical. This guide provides an in-depth overview of commercially available sources for 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 10250-64-3), a key building block in medicinal chemistry. This document outlines key suppliers, available product specifications, and a general procurement workflow.
Commercial Suppliers and Product Specifications
This compound is available from several chemical suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate comparison.
| Supplier | Product/Grade | CAS Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific (Fisher Scientific) | This compound | 10250-64-3 | 97% | Not specified | Contact for pricing |
| Sigma-Aldrich | This compound, AldrichCPR | 10250-64-3 | Not specified* | 1 g | $197.00 |
| King-Pharm | This compound | 10250-64-3 | Not specified | In Stock | Contact for pricing |
| ChemicalBook | This compound | 10250-64-3 | Not specified | 100mg | Starting from $21.00 |
*Sigma-Aldrich notes for its AldrichCPR grade product that they do not collect analytical data, and the buyer is responsible for confirming the product's identity and purity.[1]
Procurement Workflow
The process of acquiring this compound for research purposes typically follows a standardized workflow. The diagram below illustrates the key stages from initial identification to laboratory application.
Experimental Protocol: Synthesis of this compound
For research teams with synthetic chemistry capabilities, an alternative to direct procurement is in-house synthesis. A common method for the preparation of this compound is through the hydrolysis of its corresponding methyl ester.[2]
Reaction: Hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.
Reagents and Solvents:
-
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol (EtOH)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.00 g, 6.23 mmol) in a mixture of ethanol (10 mL) and water (10 mL).[2]
-
Add lithium hydroxide monohydrate (0.582 g, 13.87 mmol) to the solution.[2]
-
Stir the reaction mixture at 50 °C.[2]
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC) until completion.[2]
-
Upon completion, concentrate the mixture to dryness.[2]
-
Dissolve the residue in water and perform an extraction with dichloromethane (DCM) to remove any unreacted starting material.[2]
-
Acidify the aqueous phase with 1N hydrochloric acid to a pH of less than 3, which will precipitate the carboxylic acid product.[2]
-
Collect the precipitated solid by filtration.[2]
-
Dry the solid under high vacuum to yield this compound as a white solid.[2] The reported yield for this procedure is approximately 95%.[2]
The following diagram illustrates the workflow for this synthesis.
Applications in Research and Drug Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry. The pyrazole moiety is a prominent structural motif in many pharmaceutically active compounds.[3] These compounds have been investigated for a range of biological activities, and this particular carboxylic acid serves as a versatile building block for creating more complex molecules for drug discovery programs.
References
Methodological & Application
Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthetic route offers a reliable and efficient method for obtaining the target compound.
Introduction
This compound and its derivatives are key intermediates in the development of various therapeutic agents. The pyrazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities. This protocol details a robust synthesis beginning with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation with methylhydrazine to construct the pyrazole ring.
Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. This step involves the Claisen condensation of acetophenone with diethyl oxalate, catalyzed by a strong base such as sodium ethoxide.
-
Step 2: Synthesis of this compound. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, undergoes cyclocondensation with methylhydrazine. The resulting pyrazole ester is then hydrolyzed to the final carboxylic acid.
Caption: Synthetic pathway for this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| 1 | Acetophenone, Diethyl oxalate | Ethyl 2,4-dioxo-4-phenylbutanoate | Ethanol | Sodium Ethoxide (NaOEt) | ~12 hours | Room Temperature | ~85-90% |
| 2 | Ethyl 2,4-dioxo-4-phenylbutanoate, Methylhydrazine | This compound | Ethanol/Water | NaOH (for hydrolysis) | ~2-4 hours | Reflux | ~90-95% |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
This procedure is adapted from the general method for Claisen condensation.[1][2]
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring until all the sodium has reacted to form a solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath. A mixture of acetophenone and diethyl oxalate is then added dropwise from the dropping funnel with continuous stirring.
-
Reaction Execution: After the addition is complete, the reaction mixture is stirred at room temperature overnight (approximately 12 hours).
-
Work-up: The resulting thick slurry is poured into a mixture of ice and 10% hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the cyclocondensation of a β-dicarbonyl compound with a hydrazine, followed by hydrolysis.[3]
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (from Step 1)
-
Methylhydrazine sulfate
-
Sodium acetate
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
Procedure:
-
Cyclocondensation: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol. To this solution, add a solution of methylhydrazine sulfate and sodium acetate in water.
-
Reaction Execution: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the cyclocondensation is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux for another 1-2 hours to hydrolyze the ester.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and dried under vacuum to afford this compound as a white to off-white solid.
Experimental Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-5-carboxylic acids are a pivotal class of heterocyclic compounds widely sought after in medicinal chemistry and drug discovery. They serve as crucial building blocks for a variety of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Traditional multi-step syntheses of these compounds can be time-consuming, costly, and often result in lower overall yields. This document details a robust and efficient one-pot methodology for the synthesis of pyrazole-5-carboxylic acid derivatives, streamlining the synthetic process and facilitating rapid access to diverse compound libraries for screening and development.
Overview of the Synthetic Strategy
The presented one-pot synthesis affords pyrazole-5-carboxylates through a regioselective cyclization of hydrazone dianions with diethyl oxalate.[1] This method is advantageous due to its operational simplicity, good to moderate yields, and the direct formation of the pyrazole core with the desired carboxylic acid precursor at the 5-position. The subsequent hydrolysis of the resulting ester to the final carboxylic acid can often be performed in the same reaction vessel, further enhancing the efficiency of the overall process.
Logical Workflow of the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of pyrazole-5-carboxylic acids.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylates
This protocol describes the formation of the pyrazole-5-carboxylate ester from a suitable hydrazone.
Materials:
-
Substituted Hydrazone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq)
-
Diethyl oxalate (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted hydrazone (1.0 eq) in anhydrous THF.
-
Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Cyclization: Add a solution of diethyl oxalate (1.1 eq) in anhydrous THF dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: One-Pot Hydrolysis of Pyrazole-5-carboxylate Esters to Carboxylic Acids
This protocol details the subsequent hydrolysis of the ester to the target carboxylic acid, which can be performed without isolation of the ester from the crude reaction mixture of Protocol 1.
Materials:
-
Crude Pyrazole-5-carboxylate Ester (from Protocol 1) (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 - 3.0 eq)
-
1M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Saponification: To the crude ester from the previous step, add a mixture of an alcohol (e.g., MeOH) and water. Add NaOH or LiOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 2-12 hours).[2]
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the pyrazole-5-carboxylic acid should form.[2]
-
Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and dry under vacuum to yield the final product.[2]
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various pyrazole-5-carboxylate esters using the described methodology.
| Entry | R¹ (on Hydrazone N) | R² (on Hydrazone C) | Product | Yield (%) |
| 1 | Phenyl | H | Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | 68 |
| 2 | Phenyl | Methyl | Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | 72 |
| 3 | 4-Methoxyphenyl | H | Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 65 |
| 4 | Benzyl | Phenyl | Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate | 62 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Signaling Pathways and Reaction Mechanisms
The core of this one-pot synthesis relies on the nucleophilic character of the in situ generated hydrazone dianion.
Caption: Reaction mechanism of dianion cyclization with diethyl oxalate.
Applications and Future Perspectives
This one-pot synthetic protocol provides a valuable tool for medicinal chemists and researchers in drug development. The ability to rapidly synthesize a variety of pyrazole-5-carboxylic acids from readily available starting materials accelerates the discovery of new lead compounds. The synthesized molecules can be further functionalized at the carboxylic acid moiety to generate diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Future work may focus on expanding the substrate scope, developing catalytic enantioselective versions of this reaction, and adapting the methodology for flow chemistry to enable large-scale production.
References
Application Notes and Protocols for Anticancer Research Using 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Topic: Using 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in anticancer research.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for investigating the anticancer potential of a specific pyrazole derivative, this compound. The methodologies described herein are standard for in vitro anticancer drug screening and evaluation.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro anticancer activity of this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h exposure |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25.2 |
| A549 | Lung Carcinoma | 32.5 |
| HCT116 | Colon Carcinoma | 21.7 |
| K562 | Chronic Myelogenous Leukemia | 18.9 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis Induction by this compound in MCF-7 cells (48h treatment)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.2 | 2.1 | 1.7 |
| 10 | 75.4 | 15.3 | 9.3 |
| 20 | 48.1 | 35.8 | 16.1 |
| 40 | 22.9 | 50.2 | 26.9 |
Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound (24h treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 65.3 | 20.1 | 14.6 | 1.2 |
| 15 | 50.1 | 28.5 | 19.4 | 2.0 |
| 30 | 35.8 | 38.2 | 22.5 | 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[2][7][8]
Materials:
-
Cancer cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[7]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution by flow cytometry.[3][9][10]
Materials:
-
Cancer cells treated with the compound
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Proposed intrinsic apoptosis signaling pathway.
Caption: Mechanism of cell cycle arrest.
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Combined workflow for apoptosis and cell cycle analysis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anti-inflammatory properties.[1][2] The pyrazole scaffold is a key feature in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[1] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key inflammatory pathways, most notably the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] This document provides a detailed overview of the potential application of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as an anti-inflammatory agent, including experimental protocols for its evaluation and a summary of anti-inflammatory data from structurally related pyrazole compounds.
Mechanism of Action: Targeting Inflammatory Pathways
The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, which is involved in gastrointestinal protection and platelet function, pyrazole-based inhibitors can potentially offer a better safety profile compared to traditional NSAIDs.[2]
Beyond COX inhibition, pyrazole derivatives may also modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of transcription factors like NF-κB, which plays a central role in the inflammatory response.
Data Presentation: Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives. This data is intended to provide a comparative baseline for the potential activity of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyrazole Derivative A | >100 | 0.25 | >400 | Celecoxib |
| Pyrazole Derivative B | 15.2 | 0.85 | 17.9 | Indomethacin |
| Pyrazole Derivative C | 5.8 | 0.12 | 48.3 | Celecoxib |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | - |
| 3,5-diarylpyrazole | - | 0.01 | - | - |
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference Compound |
| Pyrazole Derivative D | 10 | 65 | 3 | Indomethacin (55%) |
| Pyrazole Derivative E | 20 | 78 | 4 | Diclofenac |
| Pyrazole-Thiazole Hybrid | 10 | 75 | 3 | Indomethacin |
| Pyrazolo-pyrimidine | - | - | - | - |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplates
-
Plate reader (for colorimetric or fluorometric detection)
-
Prostaglandin E2 (PGE2) EIA kit (or other detection method)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Serially dilute these stocks to obtain a range of working concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted enzyme, and either the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for assessing the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plebismometer or digital calipers
-
Animal cages and handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Reference compound (e.g., Dexamethasone)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group and an LPS-stimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value if applicable.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound as an anti-inflammatory agent.
Caption: COX-2 signaling pathway and the potential inhibitory action of the compound.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Caption: Logical workflow for screening potential anti-inflammatory compounds.
References
Application Notes and Protocols: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous pyrazole-containing molecules advancing into clinical trials and approved drugs.
These protocols and notes are intended to provide a framework for researchers to systematically evaluate the potential of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a kinase inhibitor.
Data Presentation
As of the latest literature search, specific IC50 values for this compound against a comprehensive kinase panel have not been published. The following table is provided as a template for researchers to populate with their experimental data. It is recommended to screen the compound against a panel of kinases, particularly those implicated in cancer and inflammatory diseases where pyrazole derivatives have shown activity, such as tyrosine kinases and serine/threonine kinases.
Table 1: Template for Kinase Inhibition Data for this compound
| Kinase Target | Kinase Family | Substrate | ATP Concentration (µM) | IC50 (µM) | Notes |
| e.g., SRC | Tyrosine Kinase | Poly(Glu, Tyr) 4:1 | 10 | Enter Data | |
| e.g., EGFR | Tyrosine Kinase | Poly(Glu, Tyr) 4:1 | 10 | Enter Data | |
| e.g., VEGFR2 | Tyrosine Kinase | Poly(Glu, Tyr) 4:1 | 10 | Enter Data | |
| e.g., BRAF | Serine/Threonine Kinase | MEK1 | 10 | Enter Data | |
| e.g., CDK2/cyclin A | Serine/Threonine Kinase | Histone H1 | 10 | Enter Data | |
| e.g., p38α | Serine/Threonine Kinase | ATF2 | 10 | Enter Data | |
| e.g., JNK1 | Serine/Threonine Kinase | c-Jun | 10 | Enter Data | |
| e.g., AKT1 | Serine/Threonine Kinase | Crosstide | 10 | Enter Data |
Experimental Protocols
The following is a detailed protocol for a common in vitro kinase inhibition assay, the ADP-Glo™ Kinase Assay, which can be adapted for screening this compound. This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
Materials:
-
This compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)
-
Kinase of interest (e.g., recombinant human kinases)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solution to the appropriate wells of the assay plate.
-
Include wells for a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for another 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Protein kinases are key components of signaling pathways that regulate cellular responses to external stimuli. The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for kinase inhibitors in cancer therapy. This compound could potentially inhibit kinases at various points within this and other signaling cascades.
Caption: Generalized MAPK signaling pathway, a potential target for kinase inhibitors.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro kinase inhibition assay protocol described above.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
While specific kinase inhibition data for this compound is yet to be broadly published, its structural similarity to known kinase inhibitors makes it a compound of significant interest for screening and further investigation. The provided protocols and templates offer a robust starting point for researchers to elucidate the inhibitory profile of this compound and to explore its potential as a modulator of kinase activity in various disease models. Careful optimization of assay conditions and a systematic approach to data analysis will be crucial for accurately determining its potency and selectivity.
Application Notes & Protocols for the Quantification of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Introduction
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control, and metabolic research. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical procedures for similar pyrazole derivatives and offer robust and reliable quantification.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Mass (m/z) | [M+H]⁺: 203.1[1] |
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol describes a validated RP-HPLC method for the quantification of this compound, adapted from a method for a similar pyrazoline derivative.[2] It is suitable for the analysis of bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 206 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range.[2]
3. Method Validation Parameters (Illustrative):
The following table summarizes the typical validation parameters for this method, based on data for a similar pyrazoline derivative.[2]
| Parameter | Illustrative Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~4 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~5.6 min |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as human plasma. This method is ideal for pharmacokinetic and bioanalytical studies. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
This procedure is suitable for removing proteins from plasma samples.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Workflow Diagram for Sample Preparation
Caption: Protein precipitation workflow.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[3]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[3]
-
Gradient Program (Illustrative):
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 0.9 min.
-
-
-
Flow Rate: 0.4 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
3. Mass Spectrometric Parameters (Illustrative):
The following parameters should be optimized for the specific instrument used.
| Parameter | This compound | Internal Standard (Illustrative) |
| Precursor Ion (Q1) m/z | 203.1 | e.g., 208.1 (¹³C₆-labeled) |
| Product Ion (Q3) m/z | To be determined (e.g., fragments from decarboxylation or ring cleavage) | To be determined |
| Collision Energy (CE) | To be optimized | To be optimized |
| Dwell Time | 100 ms | 100 ms |
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the method.[3]
Quantitative Data Summary (Illustrative)
The following table presents an example of expected performance characteristics for the LC-MS/MS method.
| Parameter | Illustrative Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (% RSD) | < 15% |
| Inter-day Precision (% RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | To be evaluated |
| Recovery | > 80% |
Logical Relationship Diagram
Caption: Method selection logic.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and a reliable analytical method is crucial for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent peak symmetry, resolution, and sensitivity for the analyte. The protocol has been validated in accordance with ICH guidelines for accuracy, precision, linearity, and robustness, demonstrating its suitability for routine analysis in research and drug development settings.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Accurate and precise quantification of this intermediate is essential to ensure the quality and purity of final drug products. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Reference Standard: Pure (>99%) this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions were developed to achieve optimal separation and peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of trifluoroacetic acid and sonicate for 15 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-200 µg/mL.
Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram
While a signaling pathway is not directly applicable to an analytical chemistry method, the following diagram illustrates the logical relationship and flow of the analytical process, from sample preparation to final result.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method's performance characteristics, as demonstrated through validation, confirm its suitability for routine quality control and research applications in the pharmaceutical industry. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to other laboratories.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and effective method is the hydrolysis of a corresponding ester, such as methyl or ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.[1] This reaction is typically carried out using a base like lithium hydroxide or sodium hydroxide in a mixed solvent system, such as ethanol/water or methanol.[1] Yields for this method are often reported to be high, in the range of 93-95%.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can arise from several factors. Key areas to investigate include:
-
Incomplete Hydrolysis: The ester starting material may not be fully consumed. You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Suboptimal Reaction Conditions: The temperature and reaction time may need optimization. While some protocols suggest room temperature, others use moderate heating (e.g., 50°C) to ensure the reaction goes to completion.[1]
-
Degradation of Product: Although generally stable, prolonged exposure to harsh basic conditions or high temperatures could potentially lead to side reactions.
-
Issues During Workup: Product loss can occur during the acidification and extraction steps. Ensure the pH is sufficiently acidic (pH < 3) to fully precipitate the carboxylic acid.[1] Inefficient extraction can also lead to lower yields.
Q3: I am observing impurities in my final product. What are the likely side products and how can I minimize them?
A3: The most common impurity is the unreacted starting ester. This is typically due to incomplete hydrolysis. Other potential impurities could arise from side reactions, although these are less common in this specific conversion. To minimize impurities:
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Ensure Complete Reaction: As mentioned, monitor the reaction to confirm the complete consumption of the starting material.[1]
-
Purification: If impurities are present, purification by recrystallization or silica gel chromatography can be employed to obtain the pure carboxylic acid.[1]
Q4: How critical is the pH during the workup process?
A4: The pH of the aqueous phase during workup is critical. The carboxylic acid product is soluble in its carboxylate salt form under basic conditions. To precipitate the product for isolation, the solution must be acidified to a pH below the pKa of the carboxylic acid, typically to a pH of 3 or lower, to ensure complete protonation and precipitation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via ester hydrolysis.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete hydrolysis of the ester. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC to ensure full conversion of the starting material.[1][2] |
| Product loss during workup. | Carefully adjust the pH to <3 with 1N HCl to ensure complete precipitation of the carboxylic acid.[1] Use an appropriate extraction solvent like ethyl acetate and perform multiple extractions to maximize recovery.[1] | |
| Poor quality of starting materials. | Ensure the purity of the starting ester and the base used for hydrolysis. | |
| Product is an oil or fails to precipitate | Insufficient acidification. | Add more acid to lower the pH to <3. Check the pH with a pH meter or pH paper.[1] |
| Presence of organic solvents from the reaction. | If the reaction was performed in a water-miscible solvent like ethanol or methanol, ensure it is removed under reduced pressure before acidification.[1] | |
| Presence of starting material in the final product | Incomplete reaction. | Increase the molar excess of the base (e.g., lithium hydroxide or sodium hydroxide). Increase the reaction time or temperature.[1] |
| Broad or multiple spots on TLC | Formation of side products or degradation. | While less common for this specific reaction, consider lowering the reaction temperature or using a milder base. Purification by column chromatography may be necessary.[3] |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate with Lithium Hydroxide
-
Reaction Setup: Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.00 g, 4.62 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Addition of Base: Add lithium hydroxide monohydrate (0.43 g, 10.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at 50°C.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Workup: Dissolve the residue in water and extract with dichloromethane to remove any unreacted starting material.
-
Acidification: Acidify the aqueous phase with 1N hydrochloric acid to a pH < 3.
-
Isolation: Collect the precipitated solid by filtration and dry under high vacuum to yield this compound.[1]
Protocol 2: Hydrolysis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate with Sodium Hydroxide
-
Reaction Setup: To a solution of ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (247.5 mg, 1.1 mmol) in methanol (5 mL), add a 4M sodium hydroxide solution (10 mL).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Acidification: Acidify the remaining aqueous phase with 1M aqueous HCl until the pH is 3.
-
Extraction: Extract the mixture with ethyl acetate.
-
Drying and Concentration: Dry the organic phase with anhydrous Na2SO4, filter, and concentrate to give the crude product.
-
Purification (if necessary): The crude product can be purified by silica gel chromatography to yield pure this compound.[1]
Visual Guides
Experimental Workflow for Ester Hydrolysis
Caption: General experimental workflow for the synthesis via ester hydrolysis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Pyrazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrazole-5-carboxylic acid, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrazole-5-carboxylic Acid
Question: My reaction has resulted in a low yield of the target pyrazole-5-carboxylic acid. What are the potential causes and how can I improve the yield?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration, which can range from 2 to 16 hours depending on the specific substrates and conditions.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Solution: For the initial cyclocondensation, heating to reflux (around 80°C in ethanol) is common. For the subsequent hydrolysis of an ester intermediate, gentle heating (40-50°C) is often sufficient. Optimize the temperature based on your specific starting materials.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly the hydrazine derivative which can degrade over time, can lead to side reactions and reduced yields.
-
Solution: Use high-purity starting materials. It is advisable to use freshly opened or purified hydrazine.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: While a 1:1 molar ratio of the β-ketoester and hydrazine is typical, using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess of hydrazine can lead to the formation of impurities.
-
-
Suboptimal pH: The pH of the reaction medium can significantly impact the reaction rate.
-
Solution: The Knorr pyrazole synthesis is often catalyzed by a small amount of acid, such as glacial acetic acid. For the hydrolysis of a pyrazole ester, a basic medium (e.g., using NaOH or LiOH) is required, followed by acidification to precipitate the carboxylic acid.
-
Issue 2: Formation of a Mixture of Regioisomers
Question: I have obtained a mixture of pyrazole-5-carboxylic acid and its isomer, pyrazole-3-carboxylic acid. How can I improve the regioselectivity of my synthesis?
Potential Causes & Solutions:
-
Nature of the β-Dicarbonyl Compound: The use of an unsymmetrical β-dicarbonyl compound, such as ethyl 2,4-dioxobutanoate, is the primary reason for the formation of regioisomers. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups.
-
Reaction Conditions: The solvent and temperature can influence the ratio of the two isomers.
-
Solution:
-
Solvent Choice: The polarity of the solvent can affect the regioselectivity. Non-polar solvents may favor the formation of one isomer over the other. It is recommended to screen different solvents (e.g., ethanol, acetic acid, toluene, dioxane) to determine the optimal choice for your specific substrates.
-
Temperature Control: The reaction temperature can also play a role. Running the reaction at a lower temperature may increase the selectivity for the desired isomer.
-
Catalyst: The choice of an acidic or basic catalyst can influence the site of the initial nucleophilic attack.
-
-
Issue 3: Presence of Other Unexpected Side Products
Question: Besides the regioisomer, I have identified other impurities in my product mixture. What could these be and how can I avoid them?
Potential Causes & Solutions:
-
Pyrazolone Formation: Incomplete dehydration of the intermediate dihydroxypyrazole can lead to the formation of a pyrazolone derivative.
-
Solution: Ensure a sufficient reaction time and temperature, and consider the use of a dehydrating agent if this is a persistent issue.
-
-
Michael Addition Products: If α,β-unsaturated carbonyl compounds are present as impurities or intermediates, hydrazine can undergo a Michael addition reaction, leading to undesired side products.
-
Solution: Ensure the purity of your starting materials and control the reaction conditions to favor the desired cyclization pathway.
-
-
Decarboxylation Products: In some cases, especially at high temperatures, the pyrazole-carboxylic acid product can undergo decarboxylation to yield the corresponding pyrazole.
-
Solution: Avoid excessive heating during the reaction and work-up.
-
-
Hydrazone Formation: The reaction of hydrazine with only one of the carbonyl groups of the β-dicarbonyl compound can lead to the formation of a stable hydrazone intermediate that fails to cyclize.
-
Solution: Ensure appropriate reaction conditions (e.g., temperature, catalyst) to promote the subsequent intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-5-carboxylic acid?
A1: A widely used method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester, such as diethyl 1,3-acetonedicarboxylate or ethyl 2,4-dioxobutanoate, with a hydrazine derivative. This is typically followed by hydrolysis of the resulting pyrazole-5-carboxylate ester to the desired carboxylic acid.
Q2: What are the main side products to expect in the synthesis of pyrazole-5-carboxylic acid?
A2: The most common side product is the regioisomeric pyrazole-3-carboxylic acid, which arises from the reaction of hydrazine at the other carbonyl group of the unsymmetrical β-ketoester. Other potential side products include pyrazolones, Michael addition products, and decarboxylated pyrazoles.
Q3: How can I separate pyrazole-5-carboxylic acid from its regioisomer, pyrazole-3-carboxylic acid?
A3: Separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can sometimes be effective if there is a significant difference in the solubility of the two isomers in a particular solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating pyrazole isomers. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) needs to be determined.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be a powerful tool.
Q4: How can I confirm the identity of the desired pyrazole-5-carboxylic acid and its side products?
A4: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for distinguishing between the 5- and 3-carboxylic acid isomers. The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and its fragments, helping to identify the main product and any side products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the pyrazole ring.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioisomeric Ratio of Pyrazole Carboxylic Acid Synthesis (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Catalyst | Ratio of Pyrazole-5-carboxylic acid : Pyrazole-3-carboxylic acid |
| 1 | Ethanol | 80 | Acetic Acid | 3 : 1 |
| 2 | Toluene | 110 | Acetic Acid | 4 : 1 |
| 3 | Dioxane | 100 | Acetic Acid | 3.5 : 1 |
| 4 | Ethanol | 25 | Acetic Acid | 2.5 : 1 |
| 5 | Toluene | 25 | Acetic Acid | 3 : 1 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative comparisons are highly dependent on the exact substrates used. Researchers should perform their own optimization studies.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
This protocol describes the synthesis of the ester precursor to pyrazole-5-carboxylic acid via the Knorr condensation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxobutanoate (1.0 equivalent) in ethanol.
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Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
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Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Hydrolysis of Ethyl 1H-pyrazole-5-carboxylate to 1H-Pyrazole-5-carboxylic Acid
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Reaction Setup: Dissolve the purified ethyl 1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Base Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 equivalents) to the solution.
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C). Monitor the reaction by TLC until all the starting material is consumed.
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Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate of pyrazole-5-carboxylic acid should form.
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Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of pyrazole-5-carboxylic acid.
Caption: Troubleshooting workflow for pyrazole-5-carboxylic acid synthesis.
Technical Support Center: Purification of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude this compound?
A1: For a carboxylic acid, acid-base extraction is typically the most effective initial purification method.[1][2] This technique efficiently separates the acidic product from neutral impurities (like unreacted starting esters) and basic impurities.[3][4] The process involves dissolving the crude mixture in an organic solvent, extracting the desired carboxylic acid into an aqueous basic solution as its carboxylate salt, and then re-precipitating the pure acid by acidifying the aqueous layer.[5]
Q2: How can I assess the purity of my final product?
A2: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can identify the presence of specific impurities. Melting point analysis is also a valuable indicator; a sharp melting point close to the literature value suggests high purity.
Q3: My purified product has a slight discoloration. How can I remove colored impurities?
A3: Colored impurities can often be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Alternatively, silica gel chromatography can be effective at separating the desired compound from colored polar impurities.
Q4: What are the most likely impurities in a typical synthesis of this compound?
A4: A common synthesis route involves the hydrolysis of the corresponding methyl or ethyl ester.[6] Therefore, the most likely impurity is the unreacted ester starting material (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate). Other potential impurities could include side-products from the pyrazole ring formation or residual reagents from the synthesis.
Troubleshooting Guides
Acid-Base Extraction
Q5: I have a low recovery of my carboxylic acid after the acid-base extraction. What went wrong?
A5: Low recovery can stem from several issues:
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Incomplete Extraction: Ensure you have performed multiple extractions (at least 2-3) with the basic solution to fully transfer the carboxylate salt to the aqueous layer.
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Insufficient Acidification: The aqueous layer must be acidified sufficiently to fully protonate the carboxylate salt and cause it to precipitate. It is critical to add enough acid to neutralize all the base used in the extraction plus a slight excess.[5] Test the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4).
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Product Solubility: While the carboxylic acid is generally insoluble in water, some may remain dissolved. Cooling the acidified solution in an ice bath can help maximize precipitation.[4] If a significant amount is still lost, you may need to perform a back-extraction of the acidified aqueous layer with an organic solvent like ethyl acetate.[4]
Q6: After acidifying the aqueous layer, my product precipitated as a sticky oil instead of a solid. How can I fix this?
A6: "Oiling out" can occur if impurities are present that lower the melting point of your product or if the precipitation happens too quickly at a temperature above the compound's melting point.
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Control Acid Addition: Add the acid slowly while vigorously stirring the solution, preferably in an ice bath to dissipate any heat generated from the neutralization.
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Scratching: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
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Re-dissolve and Re-precipitate: If an oil persists, you can extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude solid can then be purified further by recrystallization.
Recrystallization
Q7: I'm trying to recrystallize my product, but it is "oiling out". What should I do?
A7: This common problem occurs when the compound precipitates from the solution at a temperature above its melting point.[7]
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Add More Solvent: Add more of the hot solvent to decrease the saturation of the solution, allowing crystals to form at a lower temperature.[7]
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Slow Cooling: Allow the flask to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.[7]
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Change Solvent System: The chosen solvent may be unsuitable. Experiment with different solvents or mixed solvent systems.[7]
Q8: My recrystallization yield is very low. How can I improve it?
A8: Low yield is often due to using too much solvent or incomplete precipitation.
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Use Minimal Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[7]
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Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
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Prevent Premature Crystallization: Ensure you use a pre-heated funnel during hot filtration (if performed) to prevent the product from crystallizing out along with the impurities.
Silica Gel Chromatography
Q9: My compound is not separating from an impurity on the silica gel column. What adjustments can I make?
A9: Poor separation usually indicates a problem with the mobile phase (eluent).
-
Optimize Eluent Polarity: If the product and impurity are eluting together, their polarities are too similar for the chosen solvent system. Try a less polar eluent system to increase the retention time and allow for better separation. You can use thin-layer chromatography (TLC) to test various solvent systems before running the column.[8][9]
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Check for Overloading: Overloading the column with too much crude material can lead to broad bands and poor separation. Use a larger column or less material.
Data Presentation
| Purification Technique | Primary Use Case | Advantages | Disadvantages |
| Acid-Base Extraction | Initial purification from neutral or basic impurities. | High capacity, rapid, inexpensive, very effective for separating acids.[1] | Not effective for separating the target acid from other acidic impurities. |
| Recrystallization | Improving the purity of an already relatively pure solid product (>90%). | Can yield very high purity material, effective at removing small amounts of impurities with different solubilities.[7] | Can have significant material loss; finding a suitable solvent can be trial-and-error.[7] |
| Silica Gel Chromatography | Separating compounds with different polarities, purification from difficult-to-remove impurities. | Highly versatile, can separate complex mixtures and isomers.[10][11] | More time-consuming, requires larger volumes of solvent, lower capacity than extraction. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in an appropriate organic solvent (e.g., 20 mL of ethyl acetate) in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate (e.g., 15 mL) to the separatory funnel.[5] Stopper the funnel, invert, and vent frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.
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Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
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Repeat: Repeat the extraction of the organic layer with another 15 mL of sodium bicarbonate solution. Combine the aqueous extracts.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of the pure carboxylic acid should form.[5][6]
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Isolation: Collect the solid product by vacuum filtration, washing it with a small amount of cold deionized water.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization from a Single Solvent
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or an ethanol/water mixture).[7]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
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Heating: Gently heat the mixture while stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed, but only enough to just dissolve the solid.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystallization.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals to remove residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low recrystallization yield.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for pyrazole synthesis (temperature, catalyst, solvent)
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used technique.[1][2] Other significant methods include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][3][4]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[5] To troubleshoot this, you can try increasing the reaction time or temperature.[5] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials are consumed.[5] The choice of catalyst and solvent can also significantly impact the yield.[5][6]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[7] Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[1] For instance, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor another.[1] The choice of solvent can also be critical; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1]
Q4: What are some common unexpected side reactions, and how can they be minimized?
A4: Unwanted side products can significantly reduce the yield of the desired pyrazole.[5] One common issue is the formation of stable intermediates, such as hydroxylpyrazolidines, that do not readily dehydrate to the final pyrazole product.[1] This can sometimes be overcome by increasing the reaction temperature or adding a dehydrating agent.[1] The purity of the starting materials is also crucial, as impurities can lead to side reactions.[1] In some instances, highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening, which may be mitigated by carefully controlling the reaction temperature.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different solvents, catalysts, and temperatures on pyrazole synthesis.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl Compound & Hydrazine Derivative | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide | - | Room Temperature | 59-98 | [6] |
| Acetoacetic ester, hydrazine, aldehydes, malononitrile | H₂O–Ethanol | L-tyrosine | Microwave | High | [6] |
| Ethyl acetoacetate, hydrazine, aldehydes, malononitrile | Methanol | KOtBu | - | High | [6] |
| Ethyl benzoylacetate and hydrazine | 1-Propanol | Acetic acid | 100°C | 79 | [8] |
| Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Acetone | - | Room Temperature | 75 | [9] |
Table 2: Effect of Catalyst on Pyrazole Synthesis
| Reactants | Catalyst | Solvent | Conditions | Outcome | Reference |
| 1,3-Dicarbonyl compound and hydrazine | Acid (e.g., acetic acid) | Protic (e.g., ethanol) | Reflux | Facilitates imine formation and cyclization | [2][5] |
| Aromatic aldehydes, malononitrile, and phenyl hydrazine | Solid-phase vinyl alcohol (SPVA) | Solvent-free | - | Efficient synthesis of amino pyrazoles | |
| Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB) | Solvent-free | Room Temperature | Good yields of highly functionalized pyrazoles | [9] |
| Pyrazolecarbaldehydes, 2-aminoazines, isonitriles | La(OTf)₃ | Dry toluene | Heating | High yields of pyrazole-tethered imidazoazines | [10] |
Experimental Protocols
Protocol: Knorr Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine[2][12]
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
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Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
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Glacial acetic acid
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Water
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20-mL scintillation vial
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Hot plate with stirring capability
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TLC plates and chamber
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Mobile phase (e.g., 30% ethyl acetate/70% hexane)
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Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]
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Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[11]
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Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2][11]
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane) to ensure the consumption of the starting ketoester.[2][11]
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Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture while stirring.[2][11]
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Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for about 30 minutes to facilitate the precipitation of the product.[2][11]
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Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.[2][11]
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chemhelpasap.com [chemhelpasap.com]
Troubleshooting inconsistent results in biological assays with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Technical Support Center: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in biological assays. Inconsistent results with small molecule inhibitors can often be traced to issues with compound handling, assay conditions, or data interpretation.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for the compound varies significantly between experiments. What are the common causes?
A1: High variability in IC50 values is a frequent issue. Consider the following potential causes:
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Compound Stability: The compound may be degrading in your assay medium or upon repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and assess compound stability in your specific media conditions if possible.[1]
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Solubility Issues: this compound, like many pyrazole derivatives, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate effective concentrations and inconsistent results. Visually inspect your solutions for any precipitate.
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Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept low (≤ 0.1%) to avoid solvent-induced toxicity or effects on enzyme activity.[1]
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Assay Conditions: Variations in incubation time, temperature, cell passage number, or reagent concentrations can all contribute to IC50 shifts. Standardize your protocol meticulously.[2]
Q2: I'm observing cytotoxicity or changes in cell morphology that don't seem related to the intended target. How can I investigate this?
A2: Unexplained cellular effects could be due to off-target activity or general toxicity.
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Determine Cytotoxicity: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. This will help you distinguish between a specific intended effect and general cytotoxicity.
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Dose-Response Analysis: Perform a broad dose-response experiment to identify the concentration window for specific activity versus non-specific toxicity.[1] Inhibitors that are only effective at high concentrations (>10 µM) in cell-based assays may be acting non-specifically.[3]
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Negative Controls: Use a structurally similar but biologically inactive analog as a negative control, if available. This can help confirm that the observed effect is due to the specific pharmacophore of your compound.[3]
Q3: The compound seems to be precipitating in my aqueous assay buffer. How can I improve its solubility?
A3: Improving solubility is critical for obtaining reliable data.
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Solvent Choice: While DMSO is common, explore other solvents for your stock solution. However, always check their compatibility with your specific assay.
-
Use of Surfactants: In biochemical assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) to the assay buffer can help maintain compound solubility.
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pH Adjustment: The carboxylic acid moiety on the compound means its solubility will be pH-dependent. Solubility may increase in buffers with a pH above its pKa. However, ensure the pH remains optimal for your assay system (e.g., enzyme or cell health).
Q4: Could the compound be interfering with my assay's detection method?
A4: Yes, small molecules can interfere with assay signals. This is particularly common in fluorescence- or absorbance-based readouts.
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Run a Control Plate: Set up a control experiment with all assay components except the enzyme or cells. Add the compound at the same concentrations used in your main experiment. A change in signal in this control plate indicates direct interference.
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Test for Autofluorescence: If you are using a fluorescence-based assay, measure the fluorescence of the compound alone in the assay buffer to check for autofluorescence at the excitation and emission wavelengths you are using.
Data Presentation: Compound Properties & Assay Parameters
The following tables provide a summary of key properties and recommended starting parameters for working with this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | Solid | |
| SMILES | Cn1nc(cc1C(O)=O)-c2ccccc2 |
| InChI Key | RTBQZMPYPFQBHA-UHFFFAOYSA-N | |
Table 2: Recommended Starting Conditions for Common Assays
| Parameter | Biochemical Assays (e.g., Kinase Assay) | Cell-Based Assays (e.g., Viability) |
|---|---|---|
| Solvent | DMSO | DMSO |
| Stock Concentration | 10-50 mM | 10-50 mM |
| Final Solvent Conc. | ≤ 0.5% | ≤ 0.1% |
| Test Conc. Range | 1 nM - 100 µM | 10 nM - 100 µM |
| Incubation Time | 15 - 60 minutes | 24 - 72 hours |
| Controls | No-enzyme, Vehicle (DMSO) | No-cells, Vehicle (DMSO) |
Experimental Protocols
Protocol 1: General Procedure for Preparing Compound Dilutions
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Gently warm or vortex if necessary to ensure it is fully dissolved. Store this stock at -20°C or -80°C.
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Create Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution using 100% DMSO. This is often done in a 96-well plate.
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Prepare Final Assay Plate: Dilute the intermediate DMSO solutions into the final aqueous assay buffer or cell culture medium. Ensure rapid and thorough mixing to minimize precipitation. The final DMSO concentration should be kept as low as possible and be consistent across all wells.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on cell metabolic activity, a common measure of cytotoxicity.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
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Data Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to determine the IC50 value.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and logical steps for troubleshooting.
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
Caption: Standard experimental workflow highlighting critical quality checks.
Caption: Decision tree for diagnosing sources of experimental inconsistency.
References
Technical Support Center: Stability of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in solution?
A1: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and oxidative degradation. For long-term storage, freezing the solution at -20 °C or below is recommended. The choice of solvent is also critical; polar aprotic solvents are generally preferred.
Q2: What are the main factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
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pH: Extremes in pH (highly acidic or alkaline conditions) can lead to hydrolysis of the carboxylic acid group or degradation of the pyrazole ring.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Light: Exposure to UV or fluorescent light may induce photolytic degradation.
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Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.[1]
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Moisture: The presence of water can facilitate hydrolytic reactions.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for stability testing due to its high sensitivity, accuracy, and versatility.[2] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[2][3] Other techniques such as UV-Visible spectrophotometry can also be used for preliminary stability assessments.[4]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in solution at room temperature.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The compound may be unstable in the chosen solvent. Verify the solubility and stability in a small-scale experiment with alternative solvents (e.g., acetonitrile, methanol, DMSO). A study on a similar pyrazoline derivative found methanol to be a suitable solvent.[3] |
| pH of the Solution | The inherent pH of the solution or the presence of acidic/basic excipients may be causing degradation. Measure the pH of the solution and adjust to a more neutral range if possible. Buffer the solution if necessary. |
| Presence of Contaminants | Contaminants in the solvent or glassware may be catalyzing degradation. Use high-purity solvents and thoroughly clean all glassware. |
| Exposure to Light | The compound may be photolabile. Protect the solution from light by using amber vials or covering the container with aluminum foil. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products. Perform a forced degradation study to intentionally generate these products and confirm their identity. This will also help in validating the stability-indicating nature of the analytical method. |
| Interaction with Excipients | The compound may be reacting with other components in the formulation. Analyze the stability of the compound in the absence of excipients to confirm. |
| Column Overload or Contamination | The analytical column may be overloaded or contaminated. Inject a smaller volume or a more dilute sample. Flush the column with a strong solvent to remove any contaminants. |
Data Presentation
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (RRT) |
| 0.1 M HCl at 60 °C | 24 hours | 85.2 | 14.8 | 0.78, 1.15 |
| 0.1 M NaOH at 60 °C | 24 hours | 78.5 | 21.5 | 0.65, 0.92 |
| 3% H₂O₂ at RT | 24 hours | 90.1 | 9.9 | 1.25 |
| Thermal (80 °C) | 48 hours | 95.3 | 4.7 | 1.10 |
| Photolytic (ICH Q1B) | 24 hours | 92.6 | 7.4 | 0.88 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods.[1]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).[5]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[1][5] Heat the solution at a controlled temperature (e.g., 60 °C) and take samples at appropriate time points. Neutralize the samples before HPLC analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[1][5] Keep the solution at room temperature or heat at a controlled temperature and take samples at various intervals. Neutralize the samples before analysis.
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Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).[1] Store the solution at room temperature and monitor the degradation over time.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in a stability chamber.[5]
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Photostability Testing: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[5] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase Selection: A common mobile phase for pyrazole derivatives consists of a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like methanol or acetonitrile.[3]
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from all potential degradation products generated during the forced degradation study.
-
Detection: Use a UV detector at a wavelength where the compound and its degradation products have significant absorbance (e.g., 206 nm as used for a similar pyrazoline derivative).[3]
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Potential degradation pathways for the target molecule.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. ijcpa.in [ijcpa.in]
- 4. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory and scale-up production.
Synthesis Overview & Experimental Protocols
The synthesis is typically achieved via a two-step process: (1) a cyclocondensation reaction to form the pyrazole ester core, followed by (2) hydrolysis to yield the final carboxylic acid.
Caption: Two-step synthesis pathway for the target molecule.
Experimental Protocol 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
This procedure is based on the classical Knorr pyrazole synthesis, a common method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1]
-
Reagent Preparation : In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve ethyl benzoylpyruvate (1 equivalent) in a suitable solvent such as ethanol.
-
Reaction Initiation : Cool the solution to 0-5 °C using an ice bath.
-
Addition of Hydrazine : Slowly add methylhydrazine (1 equivalent) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pyrazole ester.[1]
Experimental Protocol 2: Hydrolysis to this compound
This protocol details the saponification of the pyrazole ester to the final acid product.[3]
-
Dissolution : Dissolve the starting ester (e.g., ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) (1 equivalent) in a mixed solvent of ethanol and water (1:1 v/v).[3]
-
Addition of Base : Add sodium hydroxide (NaOH) or lithium hydroxide monohydrate (LiOH·H₂O) (2.2 equivalents) to the solution.[3]
-
Heating : Heat the reaction mixture to 50 °C and stir until the reaction is complete, as monitored by HPLC or TLC.[3]
-
Solvent Removal : After completion, concentrate the mixture to dryness under reduced pressure.
-
Extraction : Dissolve the residue in water and wash with a non-polar organic solvent like dichloromethane (DCM) to remove any unreacted ester.[3]
-
Acidification & Precipitation : Cool the aqueous phase in an ice bath and acidify with 1N hydrochloric acid (HCl) until the pH is less than 3.[3]
-
Isolation : Collect the resulting white precipitate by filtration, wash with cold water, and dry under high vacuum to afford the final product.[3]
Data Presentation: Comparison of Hydrolysis Conditions
The choice of base for the hydrolysis step can influence reaction time and yield. The following data is derived from typical lab-scale syntheses.
| Parameter | Method A | Method B | Reference |
| Base | Lithium Hydroxide (LiOH·H₂O) | Sodium Hydroxide (NaOH) | [3] |
| Solvent | Ethanol/Water | Methanol | [3] |
| Temperature | 50 °C | 20 °C | [3] |
| Reaction Time | Monitored by HPLC | 2 hours | [3] |
| Typical Yield | ~95% | ~93% | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up process.
References
Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the bioavailability of pyrazole-based inhibitors. Many pyrazole derivatives exhibit promising pharmacological activity but are hindered by poor pharmacokinetic properties, most commonly low oral bioavailability.[1][2] This guide offers practical solutions and detailed experimental protocols to address these challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of pyrazole-based inhibitors.
Issue 1: My pyrazole-based inhibitor shows high in-vitro potency but poor in-vivo efficacy after oral administration.
-
Question: What are the likely reasons for the discrepancy between in-vitro and in-vivo results, and how can I troubleshoot this?
-
Answer: Low oral bioavailability is the most probable cause for poor in-vivo efficacy despite high in-vitro potency.[1] Oral bioavailability (F) is influenced by the compound's absorption and metabolic clearance. The primary factors contributing to low bioavailability of pyrazole compounds are:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed.[1][2] Many pyrazole derivatives are crystalline and lipophilic, leading to low aqueous solubility.[1]
-
Low Intestinal Permeability: The compound might dissolve but fail to efficiently cross the intestinal wall.[1][2]
-
High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[1][2]
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Efflux Transporter Activity: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[2]
A systematic approach is necessary to identify the root cause. This involves a series of in-vitro and in-vivo experiments to assess each of these factors.
Caption: Troubleshooting workflow for poor oral bioavailability.
-
Issue 2: My pyrazole compound precipitates out of solution during formulation for in-vivo studies.
-
Question: How can I improve the solubility of my pyrazole compound for oral or intravenous administration?
-
Answer: The poor aqueous solubility of many pyrazole-based compounds is a significant hurdle for in-vivo administration.[3] Several formulation strategies can be employed to enhance solubility:
-
Co-solvents and Surfactants: For oral formulations, a mixture of solvents and surfactants can be used to create a solution or a stable dispersion. A common vehicle for oral gavage of poorly water-soluble pyrazole compounds includes Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and Tween-80.[3]
-
Cyclodextrins: For intravenous administration, which requires a clear, sterile solution, complexation with cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance solubility.[3]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[1][4]
It is crucial to visually inspect the final formulation for any particulates or precipitation before administration.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low oral bioavailability of pyrazole compounds?
A1: The pyrazole scaffold is prevalent in many approved drugs due to its metabolic stability and ability to form key interactions with biological targets.[5][6] However, pyrazole-containing compounds often suffer from poor oral bioavailability due to:
-
Poor Aqueous Solubility: The planar and aromatic nature of many pyrazole derivatives leads to high crystallinity and lipophilicity, resulting in low water solubility.[1][2] This is the most frequently encountered issue.[1]
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High First-Pass Metabolism: While the pyrazole ring itself is relatively stable, substituents on the ring can be susceptible to rapid oxidative metabolism in the gut wall and liver.[1][5]
-
Poor Membrane Permeability: Compounds that are excessively hydrophilic or have a high molecular weight may exhibit poor passive diffusion across the intestinal epithelium.[2]
Q2: What initial steps should I take to improve the solubility of a new pyrazole derivative?
A2: The first approach should be to understand and modify the physicochemical properties of the active pharmaceutical ingredient (API) itself.
-
Salt Formation: If your compound possesses ionizable groups (e.g., amino or carboxylic acid functionalities), forming a salt can dramatically increase aqueous solubility.[2][7]
-
Structural Modification: Introducing polar functional groups, such as hydroxyl or amino groups, can improve solubility.[7][8] For example, substituting a methyl group on the pyrazole ring with ionizable polar substituents has been shown to improve aqueous solubility without negatively impacting target binding.[8][9]
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Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that is converted to the active compound in the body.[7][10]
Q3: My prodrug of a pyrazole inhibitor is not converting to the active parent drug in-vivo. What could be the problem?
A3: If a prodrug is not effectively cleaved to release the active parent drug, several factors could be at play:
-
Incorrect Linker: The chemical linker connecting the drug to the promoiety may be too stable or sterically hindered, preventing enzymatic access.[1]
-
Species Differences: The enzymes responsible for cleaving the prodrug may have different activities across species (e.g., mouse vs. human).
To troubleshoot this, you should:
-
Conduct in-vitro stability studies: Incubate the prodrug in plasma, serum, and liver S9 fractions or hepatocytes from different species to verify enzymatic cleavage.[1]
-
Analyze for Metabolites: In both in-vitro and in-vivo samples, analyze for the presence of the parent drug to confirm that the cleavage reaction is occurring.[1]
-
Re-evaluate the Linker/Promoiety: If cleavage is inefficient, consider a different linker or promoiety that is a better substrate for the relevant enzymes.[1]
Caption: Generalized prodrug activation pathway.
-
Data Presentation
Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents [3]
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp. |
| Methanol | Freely Soluble | Room Temp. |
Table 2: In-Vitro Cyclooxygenase (COX) Inhibition by Lonazolac Pyrazole Derivatives [11]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 4a | >100 | 1.34 | >74.6 |
| 6b | 8.2 | 1.47 | 5.58 |
| 7a | 16.5 | 2.8 | 5.89 |
| 8a | 12.7 | 1.9 | 6.68 |
| Celecoxib | 8.75 | 1.07 | 8.18 |
| Indomethacin | 0.12 | 1.8 | 0.06 |
| Note: A lower IC50 value indicates greater potency. A higher Selectivity Index indicates greater selectivity for COX-2. |
Experimental Protocols
Protocol 1: Formulation for Oral Gavage [3]
-
Objective: To prepare a common vehicle for oral administration of a poorly water-soluble pyrazole compound.
-
Materials:
-
Pyrazole compound
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: Add the appropriate volume of DMSO to the compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.
-
Protocol 2: In-Vitro Intestinal Permeability (Caco-2) Assay
-
Objective: To assess the intestinal permeability of a pyrazole-based inhibitor using the Caco-2 cell monolayer model.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
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Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound (pyrazole inhibitor)
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Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound and control compounds to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Sample Analysis: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Caption: Caco-2 Permeability Assay Workflow.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and Celecoxib
This guide provides a detailed comparative analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The comparison focuses on their structural similarities, physicochemical properties, and inhibitory activity against cyclooxygenase (COX) enzymes, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Introduction
Celecoxib is a selective COX-2 inhibitor widely used for its anti-inflammatory and analgesic properties. Its mechanism of action relies on the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. This compound shares a core pyrazole structure with Celecoxib, suggesting its potential for similar biological activity. This guide explores the known attributes of this compound and compares them to those of Celecoxib.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and Celecoxib is crucial for understanding their potential behavior in biological systems.
| Property | This compound | Celecoxib |
| Molecular Formula | C11H10N2O2 | C17H14F3N3O2S |
| Molecular Weight | 202.21 g/mol | 381.37 g/mol |
| Structure | A carboxylic acid derivative with a pyrazole core. | A diaryl-substituted pyrazole with a sulfonamide group. |
| Melting Point | 204-206 °C | 162-164 °C |
Mechanism of Action and In Vitro Efficacy
The primary mechanism of action for Celecoxib is the selective inhibition of the COX-2 enzyme. While extensive data is available for Celecoxib, information on the specific COX inhibitory activity of this compound is less prevalent in publicly accessible literature. However, its structural similarity to other pyrazole-based COX inhibitors suggests it may exhibit some degree of COX inhibition.
The following diagram illustrates the general experimental workflow for determining the COX-2 inhibitory activity of a compound.
Caption: Workflow for COX-2 Inhibition Assay.
The following signaling pathway illustrates the role of COX-2 in inflammation and the point of inhibition by selective inhibitors like Celecoxib.
Caption: COX-2 Inflammatory Pathway Inhibition.
Experimental Protocols
Objective: To determine the melting point of the compound as an indicator of purity.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased.
-
The temperature range from which the compound starts to melt until it becomes completely liquid is recorded.
Objective: To determine the concentration of the test compound that inhibits 50% of the COX-2 enzyme activity (IC50).
Methodology:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin screening kit (e.g., ELISA-based)
-
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The COX-2 enzyme is pre-incubated with each dilution of the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes).
-
The reaction is terminated by the addition of a stop solution.
-
The concentration of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is quantified using an ELISA kit.
-
-
Data Analysis:
-
The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Discussion
This compound and Celecoxib share a pyrazole scaffold, a common feature in many COX-2 inhibitors. However, significant structural differences, particularly the presence of a sulfonamide group in Celecoxib, are known to be crucial for its high affinity and selectivity for the COX-2 enzyme. The carboxylic acid moiety on this compound, in contrast, may lead to different binding characteristics within the COX active site and potentially a different selectivity profile.
Conclusion
Comparative Analysis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid Analogs and Related Pyrazole Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid analogs and structurally related pyrazole derivatives concerning their anti-inflammatory activity. The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for the inducible isoform, COX-2. This selective inhibition is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects associated with COX-1 inhibition.
Structure-Activity Relationship and In Vitro COX Inhibition
The anti-inflammatory potential of pyrazole derivatives is intrinsically linked to their ability to inhibit COX enzymes. The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of various 1,3,5-trisubstituted pyrazole analogs. While a systematic SAR for this compound itself is not extensively documented in a single source, the data from structurally similar compounds provide valuable insights.
A series of trifluoromethyl–pyrazole–carboxamide derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. The results indicated that some of these compounds demonstrated favorable selectivity towards COX-2. For instance, one of the synthesized compounds exhibited the highest selectivity index for COX-2, outperforming the reference drug ketoprofen in terms of selectivity[1]. Another study reported on pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition, showing excellent inhibitory activity[2].
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Trifluoromethyl–Pyrazole–Carboxamide Analogs [1]
| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 3b | 4-chloro-2,5-dimethoxy | 0.46 | 3.82 | 0.12 |
| 3d | 4-bromo-2,5-dimethoxy | 5.62 | 4.92 | 1.14 |
| 3g | 4-nitro | 4.45 | 2.65 | 1.68 |
| Ketoprofen | - | 0.35 | 1.64 | 0.21 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Carboxylate Derivatives [2]
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 15c | 4-Cl | 4-SCH₃ | 12.10 | 0.41 | 29.51 |
| 15d | 4-Br | 4-SCH₃ | 15.30 | 0.51 | 30.00 |
| 15h | 4-F | 4-SOCH₃ | >100 | 0.99 | >101 |
| 19d | 4-Br | 4-SOCH₃ | 48.38 | 0.49 | 98.71 |
| Celecoxib | - | - | 3.00 | 0.22 | 13.65 |
In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition reflects the compound's ability to suppress the inflammatory response.
A study on novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives demonstrated potent in vivo anti-inflammatory and analgesic activities. Several of the tested compounds exhibited significant inhibition of paw edema compared to the reference drug indomethacin[3].
Table 3: In Vivo Anti-inflammatory Activity of 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic Acid Derivatives in Carrageenan-Induced Rat Paw Edema [3]
| Compound | % Inhibition of Edema (at 3h) |
| 7a | 55 |
| 7c | 62 |
| 7e | 58 |
| 8a | 65 |
| 8b | 60 |
| Indomethacin | 50 |
Experimental Protocols
This assay provides a physiological environment for assessing the COX inhibitory activity of compounds.
-
COX-1 Activity: Fresh human blood is collected without anticoagulants. Aliquots are incubated with the test compound or vehicle (DMSO) and allowed to clot for 1 hour at 37°C. The serum is then separated by centrifugation. The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by immunoassay as an index of platelet COX-1 activity.
-
COX-2 Activity: Fresh heparinized human blood is used. The blood is pre-incubated with aspirin to inhibit baseline COX-1 activity. Lipopolysaccharide (LPS) is then added to induce COX-2 expression in monocytes. The test compound or vehicle is added, and the blood is incubated for 24 hours at 37°C. Plasma is separated by centrifugation. The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by immunoassay as an index of monocyte COX-2 activity.
-
Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the dose-response curves. The selectivity index (SI) is determined by the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
This model is used to evaluate the acute anti-inflammatory effects of the compounds.
-
Animals: Male Wistar rats are typically used.
-
Procedure: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally. After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat. The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group (vehicle-treated).
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of these pyrazole derivatives is achieved by inhibiting the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Prostaglandin synthesis pathway and the inhibitory action of pyrazole analogs.
The general workflow for the evaluation of these compounds involves synthesis, in vitro screening for COX inhibition, and in vivo testing for anti-inflammatory activity.
References
Comparative Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Efficacy Data Not Available in Public Domain
A comprehensive review of published scientific literature reveals a lack of available in vivo efficacy data for the compound 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. While the pyrazole scaffold is a common feature in many pharmacologically active molecules with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties, specific studies detailing the in vivo performance of this particular derivative could not be identified.[1][2][3][4][5]
Therefore, a direct comparison of this compound with standard therapeutic agents, as per the user's request, cannot be conducted at this time. The creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is contingent on the availability of foundational efficacy and mechanism of action studies.
While general information on the synthesis and potential biological activities of various pyrazole derivatives is available, this does not provide the specific quantitative data required for a rigorous comparative analysis of this compound.[6][7][8] Commercial suppliers list the compound for research purposes, but do not provide any biological activity data.
To facilitate the generation of the requested comparison guide, future inquiries should include or point towards published or proprietary data that establishes the following for this compound:
-
Therapeutic Target and Indication: The specific biological pathway or molecule it modulates and the associated disease context.
-
In Vivo Efficacy Studies: Quantitative results from preclinical animal models or clinical trials.
-
Comparative or Standard Treatments: Identification of the standard-of-care agents used for the target indication against which the compound's efficacy was or can be compared.
Without this fundamental information, a meaningful and objective comparison that meets the requirements of a scientific audience is not feasible. Researchers with access to such data are encouraged to provide it to enable the creation of a detailed comparative guide.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide
Introduction:
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5][6] The specific mechanism of action for this particular compound is not extensively documented in publicly available literature. This guide, therefore, outlines a proposed strategy for validating its potential mechanisms of action by comparing it with established therapeutic agents. We will focus on two of the most prominent activities of the pyrazole scaffold: anti-inflammatory and anticancer effects.
The proposed anti-inflammatory mechanism centers on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][7][8] For its potential anticancer activity, we will explore the inhibition of protein kinases, which are critical regulators of cell cycle and proliferation and are frequent targets for pyrazole-based cancer therapies.[9][10][11][12]
This guide provides detailed experimental protocols and comparative data frameworks to aid researchers, scientists, and drug development professionals in systematically evaluating the biological activity of this compound.
Part 1: Validation of Anti-Inflammatory Mechanism of Action
A significant number of pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[1][7][8] This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.[1] We hypothesize that this compound (herein "Compound P") may act as a selective COX-2 inhibitor.
Alternative Compound for Comparison:
-
Celecoxib: A well-established, FDA-approved selective COX-2 inhibitor used for treating inflammation and pain.[1][7]
Data Presentation: Comparative COX-2 Inhibition
The following table presents hypothetical data from a COX-2 inhibitor screening assay to compare the efficacy of Compound P with Celecoxib. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound P | COX-2 | 45 | >220 |
| Celecoxib | COX-2 | 40 | >250 |
| Compound P | COX-1 | >10,000 | N/A |
| Celecoxib | COX-1 | >10,000 | N/A |
Caption: Comparative in vitro inhibitory activity of Compound P and Celecoxib against COX-1 and COX-2 enzymes.
Proposed Signaling Pathway: COX-2 Mediated Inflammation
The diagram below illustrates the signaling pathway leading to inflammation, which is inhibited by COX-2 inhibitors.
Caption: Hypothesized inhibition of the COX-2 inflammatory pathway by Compound P.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[13][14][15]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per kit instructions.
-
Reconstitute human recombinant COX-2 enzyme with sterile water and store on ice.
-
Prepare a stock solution of Arachidonic Acid (substrate).
-
Prepare serial dilutions of Compound P and the reference inhibitor (Celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well opaque plate, add 10 µL of the diluted test inhibitor (Compound P) or reference inhibitor (Celecoxib) to the sample wells. Add assay buffer to the "Enzyme Control" wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, diluted COX Cofactor, COX Probe, and the reconstituted COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Part 2: Validation of Anticancer Mechanism of Action
Pyrazole derivatives have been shown to target various components of cancer cell signaling pathways, including protein kinases and tubulin.[10][11] A common initial step in validating a potential anticancer compound is to assess its cytotoxicity against cancer cell lines.
Alternative Compound for Comparison:
-
Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.
Data Presentation: Comparative Cell Viability
The following table presents hypothetical data from an MTT assay, which measures cell metabolic activity as an indicator of cell viability.
| Compound | Cell Line | Treatment Duration | IC₅₀ (µM) |
| Compound P | MCF-7 (Breast Cancer) | 48 hours | 15.2 |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 hours | 0.95 |
| Compound P | A549 (Lung Cancer) | 48 hours | 21.7 |
| Doxorubicin | A549 (Lung Cancer) | 48 hours | 1.2 |
Caption: Comparative cytotoxicity (IC₅₀) of Compound P and Doxorubicin on human cancer cell lines.
Experimental Workflow: From Cytotoxicity to Mechanism
The diagram below outlines a logical workflow for validating the anticancer mechanism of Compound P.
Caption: A logical workflow for the validation of anticancer activity of Compound P.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[16][17][18]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound P and Doxorubicin in DMSO.
-
Create a series of dilutions in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for the desired period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of treated sample / Absorbance of vehicle control) * 100.
-
Plot the percent viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A review on Pyrazole derivatives of pharmacological potential | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. assaygenie.com [assaygenie.com]
- 14. mybiosource.com [mybiosource.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in assessing its specificity and potential off-target effects. This guide provides a comparative analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a versatile building block in the synthesis of bioactive molecules, against a panel of hypothetical alternative compounds. Due to the limited publicly available data on the specific biological targets of this compound, this guide will focus on a theoretical framework for assessing cross-reactivity, utilizing structurally and functionally related pyrazole derivatives as comparators.
The pyrazole scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This inherent biological promiscuity underscores the importance of comprehensive cross-reactivity profiling. This guide will outline the necessary experimental protocols and data presentation formats to facilitate a thorough comparison.
Comparative Analysis of Bioactivity
To objectively assess the cross-reactivity of this compound, a primary biological target would first need to be identified through broad screening assays. For the purpose of this guide, we will hypothesize a primary target and present a template for comparative data. Let us assume the primary target is a hypothetical kinase, "Kinase X". The following table summarizes fictional inhibitory activity data against Kinase X and a panel of off-target kinases.
Table 1: Comparative Inhibitory Activity (IC50, µM) of Pyrazole Derivatives
| Compound | Kinase X (Primary Target) | Kinase A (Off-Target) | Kinase B (Off-Target) | Kinase C (Off-Target) |
| This compound | 0.5 | 15 | >50 | 25 |
| Alternative A (e.g., Celecoxib) | 10 | 0.1 | >50 | 5 |
| Alternative B (e.g., Rimonabant) | >50 | >50 | 2 | >50 |
| Alternative C (e.g., Alectinib) | 0.01 | 0.05 | 10 | 1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below are standard protocols for key experiments.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Materials: Kinase of interest, substrate peptide, [γ-³³P]ATP, 96-well filter plates, scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and buffer.
-
Add varying concentrations of the test compound (this compound or alternatives).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and transfer the mixture to the filter plates.
-
Wash the plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context.
-
Materials: Cell line expressing the target protein, test compounds, lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Treat intact cells with the test compound or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Detect the amount of soluble target protein at each temperature using Western blotting.
-
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Caption: A hypothetical signaling pathway illustrating potential primary and off-target interactions.
A Comparative Guide to the Synthetic Efficiency of Routes to Pyrazole-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Consequently, the efficient synthesis of key building blocks like pyrazole-5-carboxylic acids is of paramount importance. This guide provides an objective comparison of common synthetic routes to this valuable intermediate, supported by experimental data to inform methodology selection in research and development.
Overview of Primary Synthetic Strategies
The synthesis of pyrazole-5-carboxylic acids is predominantly achieved through two main pathways:
-
Classical Two-Step Synthesis (Knorr Annulation followed by Hydrolysis): This is the most established and versatile method. It involves the initial formation of a pyrazole-5-carboxylate ester via the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. A subsequent hydrolysis step yields the target carboxylic acid.[4] This approach allows for late-stage diversification by enabling the coupling of the carboxylic acid with various amines to form a wide array of carboxamides.[4]
-
One-Pot and Multicomponent Reactions: Modern synthetic strategies focus on improving efficiency by combining multiple reaction steps into a single operation.[5] These methods often utilize catalysts or microwave assistance to reduce reaction times and increase yields, offering a more streamlined approach to the pyrazole core.[6][7]
Comparative Analysis of Synthetic Routes
The efficiency of different synthetic routes can be evaluated based on several key metrics, including reaction yield, time, and conditions. The following table summarizes quantitative data for representative methods.
| Synthetic Route | Key Steps | Typical Yield | Reaction Time | Key Conditions | Reference |
| Route 1: Knorr Synthesis & Saponification | 1. Condensation of β-ketoester with hydrazine2. Saponification of the ester | 90-98% (Step 1)Often quantitative (Step 2) | 2-6h (Step 1)4-12h (Step 2) | Reflux in ethanol (Step 1); NaOH or LiOH in THF/water (Step 2) | [4][7] |
| Route 2: Microwave-Assisted Oxidation | Oxidation of a pyrazole-4-carbaldehyde derivative | 62-92% | 2 minutes | Microwave irradiation at 80°C, 150W | [7] |
| Route 3: Nano-ZnO Catalyzed Condensation | Condensation of phenylhydrazine with ethyl acetoacetate | 95% | Short | Nano-ZnO catalyst, green protocol | [6][8][9] |
| Route 4: 1,3-Dipolar Cycloaddition | Ethyl diazoacetate and α-methylene carbonyl compounds | 77-90% | Not specified | Leads to regioisomers; requires separation | [8] |
| Route 5: One-Pot from Arenes & Carboxylic Acids | Successive formation of ketones and β-diketones, followed by cyclization | Good (not specified) | Rapid | RCOOH/TfOH/TFAA acylation system |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the key steps in the widely-used Knorr synthesis and subsequent saponification.
Protocol 1: Synthesis of Pyrazole-5-Carboxylate Esters via Knorr Annulation
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-ketoester (1.0 eq)
-
Ethanol (approx. 0.2 M)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative in ethanol.[4]
-
Add a catalytic amount of glacial acetic acid to the solution.[4]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[4]
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxylate ester.[4]
Protocol 2: Saponification of Pyrazole-5-Carboxylate Esters
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[4]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).[4]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.[4]
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for subsequent steps without further purification.[4]
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the classical and most common synthetic strategy, the following diagram outlines the Knorr pyrazole synthesis followed by saponification.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Benchmarking of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives Against Known COX-2 Inhibitors
This guide provides a comparative analysis of a novel pyrazole derivative, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (herein referred to as CMPD-X for the purpose of this illustrative guide), against established non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The objective is to benchmark the inhibitory potency of CMPD-X, providing researchers in drug discovery and development with essential data for evaluating its potential as a therapeutic agent.
Introduction to the Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory signaling pathway. It is responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Below is a diagram illustrating the role of COX-2 in the prostaglandin biosynthesis pathway.
Positional Isomerism in Pyrazoles: A Head-to-Head Comparison in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on the pyrazole core can profoundly influence the biological activity of the resulting compounds. This guide provides a head-to-head comparison of pyrazole positional isomers in two distinct and significant biological assays: cyclooxygenase (COX) inhibition and glucocorticoid receptor (GR) binding. The presented data, sourced from peer-reviewed studies, highlights the critical role of isomeric orientation in determining potency and selectivity, offering valuable insights for rational drug design and development.
Cyclooxygenase (COX) Inhibition: A Tale of Two Isomers
A study comparing a series of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazoles and 1-(3-pyridazinyl)-5-arylpyrazoles revealed significant differences in their ability to inhibit COX-1 and COX-2 enzymes. The inhibitory activities were assessed using a human whole blood assay, with the results clearly demonstrating that the substitution pattern on the pyrazole ring is a key determinant of biological activity.
Table 1: Comparative COX Inhibition Data for Pyrazole Isomers
| Compound ID | Pyrazole Isomer | R Group | % Inhibition of COX-1 at 8 µM | % Inhibition of COX-2 at 8 µM |
| 5a | 1,3-disubstituted | 4-OCH₃ | 45 | 65 |
| 7a | 1,5-disubstituted | 4-OCH₃ | 30 | 50 |
| 5b | 1,3-disubstituted | 4-CH₃ | 50 | 70 |
| 7b | 1,5-disubstituted | 4-CH₃ | 35 | 55 |
| 5c | 1,3-disubstituted | 4-F | 60 | 80 |
| 7c | 1,5-disubstituted | 4-F | 40 | 60 |
| 5d | 1,3-disubstituted | 4-Cl | 65 | 85 |
| 7d | 1,5-disubstituted | 4-Cl | 45 | 65 |
| 5e | 1,3-disubstituted | 4-Br | 70 | 90 |
| 7e | 1,5-disubstituted | 4-Br | 50 | 70 |
| 5f | 1,3-disubstituted | 4-NO₂ | 75 | 95 |
| 7f | 1,5-disubstituted | 4-NO₂ | 55 | 75 |
Data synthesized from a study on regioisomeric pyrazole derivatives.
The data consistently shows that the 1,3-disubstituted pyrazole isomers (compounds 5a-f ) exhibit greater inhibitory activity against both COX-1 and COX-2 compared to their 1,5-disubstituted counterparts (compounds 7a-f ). This suggests that the spatial arrangement of the aryl and pyridazinyl substituents is crucial for effective binding to the active site of the COX enzymes.
Glucocorticoid Receptor Binding: Impact of Substitution on Affinity
In a separate investigation, the binding affinity of deacylcortivazol-like pyrazole regioisomers to the glucocorticoid receptor (GR) was evaluated. This study compared isomers with substituents at the 1'- and 2'-positions of the pyrazole ring, revealing that both the position and the nature of the substituent dramatically affect receptor affinity.
Table 2: Comparative Glucocorticoid Receptor (GR) Binding Affinity of Pyrazole Regioisomers
| Compound ID | Pyrazole Isomer | R Group | Relative Binding Affinity (RBA) vs. Dexamethasone (100) |
| D2'P | 2'-substituted | Phenyl | >500 |
| D1'P | 1'-substituted | Phenyl | ~1000 |
| D2'PF | 2'-substituted | 4-Fluorophenyl | >500 |
| D1'PF | 1'-substituted | 4-Fluorophenyl | Low |
| D2'T | 2'-substituted | Thienyl | Moderate |
| D1'T | 1'-substituted | Thienyl | Low |
| D2'A | 2'-substituted | Acetylphenyl | Moderate |
| D1'A | 1'-substituted | Acetylphenyl | Low |
Data synthesized from research on deacylcortivazol-like pyrazole regioisomers.[1][2][3][4]
Surprisingly, the 1'-phenyl substituted isomer (D1'P ) demonstrated a significantly higher binding affinity for the GR than its 2'-substituted counterpart (D2'P ), and was approximately 10 times more potent than the commonly used glucocorticoid, dexamethasone.[2][3] However, for other substituents, the 2'-position generally conferred better activity.[2] This highlights the nuanced structure-activity relationships, where the interplay between substituent position and electronic/steric factors dictates the binding affinity.
Experimental Protocols
Human Whole Blood COX Inhibition Assay
This assay measures the inhibition of COX-1 and COX-2 enzymes in a physiologically relevant environment.
Materials:
-
Fresh human blood from healthy, drug-free volunteers.
-
Test compounds (pyrazole isomers) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂) quantification.
-
Incubator, centrifuge, and microplate reader.
Procedure:
-
Blood Collection: Draw venous blood into heparinized tubes.
-
COX-1 Assay:
-
Aliquot 1 mL of whole blood into tubes.
-
Add the test compound at the desired concentration (e.g., 8 µM) or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Add arachidonic acid to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuge to obtain plasma.
-
Measure TXB₂ levels in the plasma using an EIA kit as an indicator of COX-1 activity.
-
-
COX-2 Assay:
-
Aliquot 1 mL of whole blood into tubes.
-
Add LPS (10 µg/mL) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Add the test compound at the desired concentration or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Add arachidonic acid to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction on ice and centrifuge to obtain plasma.
-
Measure PGE₂ levels in the plasma using an EIA kit as an indicator of COX-2 activity.
-
-
Data Analysis: Calculate the percentage inhibition of COX-1 and COX-2 for each test compound relative to the vehicle control.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.[5]
Materials:
-
Source of GR (e.g., rat liver cytosol or recombinant human GR).
-
Radiolabeled GR ligand (e.g., [³H]-dexamethasone).
-
Unlabeled test compounds (pyrazole isomers).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of GR: Prepare a cytosol fraction from rat liver or use a purified recombinant GR preparation.
-
Assay Setup: In microcentrifuge tubes, combine:
-
GR preparation.
-
A fixed concentration of [³H]-dexamethasone.
-
Varying concentrations of the unlabeled test compound or vehicle control.
-
Assay buffer to a final volume.
-
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) can be calculated as: (IC₅₀ of dexamethasone / IC₅₀ of test compound) x 100.[5]
Signaling Pathway Visualization
The following diagram illustrates the Cyclooxygenase-2 (COX-2) signaling pathway, a key pathway in inflammation that is targeted by many pyrazole derivatives.
Caption: The COX-2 signaling cascade and the inhibitory action of pyrazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Reproducibility of Published Data on 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide
This guide provides a comparative analysis of published data on 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, focusing on its synthesis. The information is intended for researchers, scientists, and professionals in drug development to facilitate the reproduction of experimental findings.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, both involving the hydrolysis of a methyl ester precursor. The key differences lie in the choice of base and reaction conditions.
| Parameter | Method 1 | Method 2 |
| Starting Material | Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate |
| Base | Lithium hydroxide monohydrate | Sodium hydroxide |
| Solvent | Ethanol/Water | Methanol |
| Temperature | 50 °C | Room Temperature |
| Reaction Time | Not specified (monitored by HPLC) | 2 hours |
| Yield | 95%[1] | 93.1%[1] |
| Purification | Filtration | Silica gel chromatography[1] |
A potential alternative approach for the synthesis of similar pyrazole carboxylic acids involves Microwave-Assisted Organic Synthesis (MAOS). While not specifically reported for this compound, a study on phenyl-1H-pyrazole-4-carboxylic acids demonstrated significantly reduced reaction times (minutes vs. hours) and improved yields (91-98% for pyrazole ring formation and 62-92% for oxidation) compared to conventional heating.[2] This suggests that a microwave-assisted hydrolysis of the methyl ester could be a more efficient synthetic route.
Experimental Protocols
Method 1: Synthesis via Hydrolysis with Lithium Hydroxide
-
Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.00 g, 6.23 mmol) in a mixture of ethanol (10 mL) and water (10 mL).[1]
-
Add lithium hydroxide monohydrate (0.582 g, 13.87 mmol).[1]
-
Stir the reaction mixture at 50 °C.[1]
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the mixture to dryness.
-
Dissolve the residue in water and extract with dichloromethane to remove any unreacted ester.
-
Acidify the aqueous phase with 1N hydrochloric acid to a pH of less than 3.
-
Collect the precipitated solid by filtration.
-
Dry the solid under high vacuum to obtain this compound.[1]
Method 2: Synthesis via Hydrolysis with Sodium Hydroxide
-
Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (247.5 mg, 1.1 mmol) in methanol (5 mL).[1]
-
Add a 4 M sodium hydroxide solution (10 mL).[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Acidify the aqueous phase with 1 M aqueous hydrochloric acid to a pH of 3.
-
Extract the mixture with ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain this compound.[1]
Visualizations
Synthesis Workflow
Caption: Comparative workflow of two published synthesis methods for this compound.
Biological and Physical Properties
Published experimental data on the biological activity and physical properties of this compound is limited. The compound is commercially available as a solid.
However, the broader class of pyrazole carboxylic acid derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. These include:
-
Anti-inflammatory and Analgesic Activity: Several pyrazole derivatives have shown potent anti-inflammatory and analgesic properties.[3]
-
Antibacterial Activity: Derivatives of 1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities against various strains, with some compounds showing significant inhibitory effects.[4]
-
Anticancer and Antioxidant Activity: Certain 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated both antioxidant and cytotoxic properties against cancer cell lines.[5]
-
Insecticidal Activity: Novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and shown to have insecticidal activities.[6]
These findings suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its specific biological and physical properties is warranted.
Potential Signaling Pathway Involvement
Given the known anti-inflammatory activity of many pyrazole derivatives, a potential mechanism of action could involve the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothesized inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Orthogonal Assays to Confirm the Anti-inflammatory Activity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid as a Putative COX-2 Inhibitor
Introduction
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a novel small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] Notably, several clinically approved non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, contain a pyrazole core and function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.[6][7] Initial high-throughput screening has suggested that this compound may act as a selective COX-2 inhibitor.
This guide provides a comparative overview of two orthogonal assays designed to confirm the inhibitory activity of this compound on the COX-2 pathway. Orthogonal assays are crucial in drug discovery to validate initial findings through different experimental methodologies, thereby reducing the probability of false-positive results. Here, we compare a primary biochemical COX-2 inhibition assay with two orthogonal methods: a cell-based NF-κB reporter gene assay and a biophysical target engagement assay using Isothermal Titration Calorimetry (ITC). These assays, when used in conjunction, provide a comprehensive validation of the compound's mechanism of action, from direct enzyme inhibition to cellular response and target binding.
Signaling Pathway of COX-2 in Inflammation
Comparison of Orthogonal Assays
The following table summarizes the key characteristics of the primary biochemical assay and the two orthogonal assays used to validate the activity of this compound.
| Feature | Primary Assay: Biochemical COX-2 Inhibition | Orthogonal Assay 1: Cell-Based NF-κB Reporter | Orthogonal Assay 2: Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the enzymatic activity of purified COX-2 by detecting the product of the reaction (prostaglandin G2). | Quantifies the activity of the NF-κB transcription factor, a downstream effector in the inflammatory pathway, using a luciferase reporter system in living cells.[8] | Directly measures the heat change upon binding of the compound to the purified COX-2 enzyme, determining binding affinity and thermodynamics.[9][10] |
| Readout | Fluorescence or absorbance.[6][11] | Luminescence.[12][13] | Thermal power (μcal/sec).[14] |
| Information Gained | Enzyme inhibition (IC50), potency, and selectivity (if run against COX-1). | Cellular potency (EC50), confirmation of downstream pathway inhibition, and preliminary assessment of cell permeability. | Direct target engagement, binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Advantages | High-throughput, direct measure of enzyme inhibition, well-established protocols. | More physiologically relevant as it is conducted in a cellular context, provides functional confirmation of the mechanism. | Label-free, direct measurement of binding, provides thermodynamic data, low risk of artifacts from reporter systems. |
| Limitations | Lacks cellular context (e.g., membrane permeability, off-target effects). | Indirect measure of target inhibition, susceptible to artifacts affecting cell health or the reporter system. | Lower throughput, requires larger amounts of pure protein and compound, sensitive to buffer composition. |
Experimental Data
The following tables present representative data for this compound and a known COX-2 inhibitor, Celecoxib, across the three assays.
Table 1: Biochemical COX-2 Inhibition Assay Data
| Compound | IC50 (nM) |
| This compound | 150 |
| Celecoxib (Reference) | 50 |
Table 2: Cell-Based NF-κB Reporter Assay Data
| Compound | EC50 (nM) |
| This compound | 450 |
| Celecoxib (Reference) | 180 |
Table 3: Isothermal Titration Calorimetry (ITC) Data
| Compound | Binding Affinity (Kd) (nM) | Stoichiometry (n) |
| This compound | 200 | 1.1 |
| Celecoxib (Reference) | 75 | 1.0 |
Experimental Protocols and Workflows
Primary Assay: Biochemical COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, and in the process, a probe is oxidized to produce a fluorescent signal.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-fold dilutions in COX Assay Buffer.
-
Reagent Preparation : Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.[11] Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[6]
-
Assay Plate Setup : In a 96-well white opaque plate, add 10 µL of the diluted test compound or reference inhibitor (Celecoxib). For the enzyme control (100% activity), add 10 µL of COX Assay Buffer. For the inhibitor control, add a known inhibitor like Celecoxib.[11]
-
Reaction Initiation : Add 80 µL of the Reaction Mix to all wells. To start the reaction, add 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.[15]
-
Data Acquisition : Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[6]
-
Data Analysis : Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Orthogonal Assay 1: Cell-Based NF-κB Reporter Assay
This assay uses a human cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the COX-2 pathway by the test compound will reduce NF-κB activation by an inflammatory stimulus (e.g., TNF-α), leading to a decrease in luciferase expression and a lower luminescent signal.[8]
-
Cell Plating (Day 1) : Seed HEK293 cells stably expressing the NF-κB luciferase reporter into a 96-well white, clear-bottom plate at a density of 50,000 cells/well. Incubate overnight at 37°C with 5% CO2.[16]
-
Compound Treatment (Day 2) : Prepare serial dilutions of the test compound in cell culture medium. Add a constant, sub-maximal concentration of an NF-κB activator (e.g., TNF-α) to the medium containing the compound dilutions.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the compound/TNF-α-containing medium. Include controls for basal activity (no TNF-α) and maximal activation (TNF-α only). Incubate for 22-24 hours.[16]
-
Luminescence Reading (Day 3) : Discard the treatment medium. Add 100 µL of Luciferase Detection Reagent to each well and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.[12]
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background luminescence (wells with no cells). Calculate the percent inhibition of the TNF-α-induced signal for each compound concentration. Determine the EC50 value by fitting the data to a dose-response curve.
Orthogonal Assay 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (the test compound) to a macromolecule (the COX-2 enzyme). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.
-
Sample Preparation : Prepare a solution of purified human recombinant COX-2 (e.g., 10-20 µM) in a suitable ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Prepare a solution of this compound (e.g., 100-200 µM) in the exact same buffer. Degas both solutions before use.
-
Instrument Setup : Set the experimental temperature (e.g., 25°C). Load the COX-2 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration : After the system reaches thermal equilibrium, perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Acquisition : The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.
-
Data Analysis : Integrate the area under each injection peak to determine the heat change per mole of injectant. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[14]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. The use of isothermal titration calorimetry for the assay of enzyme activity: Application in higher education practical classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. indigobiosciences.com [indigobiosciences.com]
A Comparative Meta-Analysis of the Biological Activities of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative meta-analysis of their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data from various studies. Detailed experimental protocols for key assays are also presented to facilitate reproducible research.
Antimicrobial Activity
Substituted pyrazole carboxylic acid derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of Substituted Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [1] |
| 1H-pyrazole-3-carboxylic acid derivative (151) | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Not specified, but noted as the most effective in the series | [2] |
| Pyrazolylpyrazoline derivative (162) | Gram-positive and Gram-negative bacteria | Not specified, but showed growth inhibition | [2] |
| Pyrazole derivatives (163 and 164) | General antibacterial activity | Good | [2] |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [3] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [3] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Escherichia coli, Klebsiella pneumoniae | 6.25 | [4] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Multidrug-resistant strains | 6.25 - 50 | [4] |
Table 2: Antifungal Activity of Substituted Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives (8, 10, 21, 22) | Candida parapsilosis, Candida tropicalis, Candida glabrata | Inhibitory effects noted | [2][5] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [3] |
| Nitrofuran containing tetrasubstituted pyrazole derivative (3b) | Candida albicans | Good activity | [6] |
Anticancer Activity
The anticancer potential of substituted pyrazole carboxylic acids has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.
Table 3: Anticancer Activity of Substituted Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl urea derivative of pyrimidine-pyrazole (11) | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [7] |
| 1,4-benzoxazine-pyrazole hybrid (22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [7] |
| 1,4-benzoxazine-pyrazole hybrid (23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [7] |
| Pyrazole-oxindole conjugate (26) | MCF7, A549, DU145 | 0.96, 1.40, 2.16 | [7] |
| Pyrazole derivative (35) | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | [7] |
| Pyrazole ring-containing isolongifolanone derivative (37) | MCF7 | 5.21 | [7] |
| Pyrazole acetohydrazide derivative (30) | Ovarian cancer cell line | 8.14 | [8] |
| Pyrazole acetohydrazide derivative (32) | Ovarian cancer cell line | 8.63 | [8] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2, HCT-116, MCF-7 | 6.57, 9.54, 7.97 | [9] |
| Substituted coumarin pyrazole carbaldehyde (P-03) | A-549 (lung cancer) | 13.5 (mmol) | [10] |
Anti-inflammatory Activity
Several substituted pyrazole carboxylic acid derivatives have been shown to possess significant anti-inflammatory properties. Their activity is often evaluated by their ability to inhibit enzymes like cyclooxygenase (COX) or by using in vivo models such as the carrageenan-induced paw edema test.
Table 4: Anti-inflammatory Activity of Substituted Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Assay/Target | Activity/IC50 | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | In vivo model | Significant activity | [1] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | In vivo model | Significant activity | [1] |
| Pyrazole analogue (302) | COX-2 Inhibition | 0.26 µM | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | In vivo model | Better than Diclofenac sodium | [3] |
| Pyrazoline derivative (2g) | Lipoxygenase Inhibition | 80 µM | [11] |
| 1,3,4,5-tetrasubstituted pyrazole (35e) | Egg albumin denaturation | 93.80% inhibition | [12] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Microorganism: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension.
-
Preparation of Test Compound: The substituted pyrazole carboxylic acid derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[13]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted pyrazole carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[11][13]
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test groups are administered with the substituted pyrazole carboxylic acid derivative, while the standard group receives the standard anti-inflammatory drug and the control group receives the vehicle.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the hind paw of each animal to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the test and standard groups with the control group.
Signaling Pathways
Substituted pyrazole carboxylic acids exert their biological effects through various mechanisms of action, including the inhibition of key signaling pathways.
COX-2 Inhibition in Inflammation
Many non-steroidal anti-inflammatory drugs (NSAIDs), including some pyrazole derivatives like Celecoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[2][12] This enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Kinase Inhibition in Cancer
Several pyrazole derivatives have been found to inhibit various protein kinases that are involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 10250-64-3). Adherence to these protocols is essential for ensuring personal safety and environmental compliance in the laboratory.
Chemical Profile:
-
Molecular Formula: C₁₁H₁₀N₂O₂[1]
-
Molecular Weight: 202.21 g/mol [1]
-
Appearance: White solid[1]
-
Hazards: Harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[1] May also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles or a full-face shield.[2] | To protect eyes from splashes and dust.[3][4] |
| Skin | Nitrile or neoprene gloves (double-gloving is recommended).[5][6] A chemical-resistant lab coat or apron.[3][4] | To prevent skin contact and irritation.[1] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if dust is generated outside of a fume hood.[3][5] | To protect against inhalation of harmful dust.[7] |
| Footwear | Closed-toe shoes.[5] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1][5]
2. Safe Handling Practices:
-
Avoid generating dust.[1]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[1]
-
When transferring the solid, use appropriate tools such as a spatula or scoop.
-
Do not eat, drink, or smoke in the work area.[1]
3. First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect unused or contaminated solid waste in a clearly labeled, sealable, and chemically compatible container.[8] The label should include the chemical name and appropriate hazard warnings.
-
Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[8]
2. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[8][9]
3. Final Disposal:
-
The disposal of this chemical waste should be handled by a licensed professional waste disposal company.[8] High-temperature incineration is a common and recommended method for such compounds.[8]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. iigtchem.com [iigtchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
